Ecdysoside B
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C42H62O13 |
|---|---|
Molecular Weight |
774.9 g/mol |
IUPAC Name |
(1R,5S,6R,9S,12S,13R,16S)-16-[(2R,4R,5R)-5-[(2S,4R,5R)-5-[(2S,4R,5R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-6,13-dimethyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icosa-2,18-diene-4,8-dione |
InChI |
InChI=1S/C42H62O13/c1-20-36-29(43)16-28-26-10-9-24-15-25(11-13-41(24,5)27(26)12-14-42(28,36)40(45)52-20)53-33-18-31(47-7)38(22(3)50-33)55-35-19-32(48-8)39(23(4)51-35)54-34-17-30(46-6)37(44)21(2)49-34/h9,16,20-23,25-27,30-39,44H,10-15,17-19H2,1-8H3/t20-,21?,22?,23?,25+,26-,27+,30-,31-,32-,33+,34+,35+,36+,37-,38-,39-,41+,42-/m1/s1 |
InChI Key |
ZLVYLPKAALGUTL-BNEFNTFRSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]2C(=O)C=C3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)O[C@H]6C[C@H]([C@@H](C(O6)C)O[C@H]7C[C@H]([C@@H](C(O7)C)O[C@H]8C[C@H]([C@@H](C(O8)C)O)OC)OC)OC)C)C(=O)O1 |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(OC(CC2OC)OC3C(OC(CC3OC)OC4CCC5(C6CCC78C(C(OC7=O)C)C(=O)C=C8C6CC=C5C4)C)C)C)OC)O |
Origin of Product |
United States |
Foundational & Exploratory
Ecdysoside B: A Technical Guide on its Discovery, Natural Sources, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ecdysoside B, a pregnane (B1235032) glycoside isolated from the medicinal plant Ecdysanthera rosea, has emerged as a compound of significant interest due to its diverse biological activities. This technical guide provides a comprehensive overview of the discovery, natural sources, and current understanding of the therapeutic potential of this compound. It details the compound's cytotoxic effects against various cancer cell lines, along with its reported immunosuppressive and anti-inflammatory properties. This document summarizes key quantitative data, outlines detailed experimental protocols for its isolation and biological evaluation, and explores its potential mechanisms of action through signaling pathway diagrams. The structural elucidation and subsequent revision of this compound's chemical structure through total synthesis are also discussed, providing a complete profile of this promising natural product.
Discovery and Natural Sources
This compound was first isolated from the stem bark of Ecdysanthera rosea, a plant belonging to the Apocynaceae family.[1] This plant has a history of use in traditional Chinese medicine for treating various ailments.[2] Phytochemical investigations of Ecdysanthera rosea have led to the identification of several C-21 pregnane glycosides, including this compound and its congeners, Ecdysosides A-H.[3] The initial structural characterization of this compound was based on extensive spectroscopic data analysis, including Mass Spectrometry (MS), Infrared Spectroscopy (IR), and 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
More recently, the originally proposed structure of this compound was revised through total synthesis and further NMR analysis, highlighting the complexities in elucidating the precise stereochemistry of such natural products.[4]
Quantitative Data: Cytotoxic Activity
This compound has demonstrated notable cytotoxic activity against a panel of human cancer cell lines. The following table summarizes the reported half-maximal inhibitory concentration (IC₅₀) values.
| Cell Line | Cancer Type | IC₅₀ (µM) |
| PANC-1 | Pancreatic Cancer | 3.8 |
| A375 | Melanoma | 5.7 |
| U87 | Glioblastoma | 52.6 |
Experimental Protocols
Isolation of this compound from Ecdysanthera rosea
The following protocol is a representative method for the isolation of pregnane glycosides from Ecdysanthera rosea, based on established phytochemical procedures.
3.1.1. Extraction
-
Air-dry the stem bark of Ecdysanthera rosea and grind it into a coarse powder.
-
Extract the powdered plant material exhaustively with 95% ethanol (B145695) at room temperature.
-
Concentrate the ethanol extract under reduced pressure to obtain a crude extract.
-
Suspend the crude extract in water and partition successively with petroleum ether, ethyl acetate, and n-butanol.
-
Isolate the n-butanol fraction, which is typically enriched with glycosides.
3.1.2. Chromatographic Purification
-
Subject the n-butanol fraction to column chromatography on a silica (B1680970) gel column.
-
Elute the column with a gradient of chloroform-methanol or a similar solvent system of increasing polarity.
-
Collect fractions and monitor by thin-layer chromatography (TLC).
-
Combine fractions showing similar TLC profiles.
-
Subject the combined fractions containing the compounds of interest to repeated column chromatography on silica gel and Sephadex LH-20.
-
Perform final purification using preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
3.1.3. Structure Elucidation
-
Characterize the purified this compound using spectroscopic methods, including high-resolution mass spectrometry (HRMS), ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC to determine its planar structure and relative stereochemistry.
Cytotoxicity Assessment using MTT Assay
The following is a detailed protocol for assessing the cytotoxic effects of this compound on cancer cell lines such as PANC-1, A375, and U87.
3.2.1. Cell Culture
-
Culture the desired cancer cell lines in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
3.2.2. MTT Assay Procedure
-
Seed the cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allow them to adhere overnight.
-
Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
-
The following day, treat the cells with various concentrations of this compound (typically ranging from 0.1 to 100 µM) for 48 to 72 hours. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Biological Activities and Potential Signaling Pathways
This compound has been reported to possess anticancer, immunosuppressive, and anti-inflammatory properties. While the precise molecular mechanisms of this compound are yet to be fully elucidated, the activities of other pregnane glycosides and related natural products suggest potential signaling pathways that may be involved.
Anticancer Activity
The cytotoxic effects of this compound against various cancer cell lines suggest that it may induce apoptosis or inhibit cell proliferation. Pregnane glycosides have been shown to exert their anticancer effects through various mechanisms, including:
-
Induction of Apoptosis: This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, often involving the activation of caspases and regulation of Bcl-2 family proteins.
-
Cell Cycle Arrest: Some pregnane glycosides can arrest the cell cycle at different phases (e.g., G1, S, or G2/M), preventing cancer cell proliferation.
-
Inhibition of Key Signaling Pathways: Pathways crucial for cancer cell survival and proliferation, such as the PI3K/Akt and MAPK pathways, are common targets for natural product-based anticancer agents.
Immunosuppressive and Anti-inflammatory Activity
The reported immunosuppressive and anti-inflammatory activities of this compound suggest its potential in treating autoimmune diseases and inflammatory conditions. The likely signaling pathways involved include:
-
NF-κB Signaling Pathway: The nuclear factor-kappa B (NF-κB) pathway is a key regulator of inflammation. Inhibition of NF-κB activation can lead to a reduction in the expression of pro-inflammatory cytokines and mediators.
-
MAPK Signaling Pathway: Mitogen-activated protein kinase (MAPK) pathways are also involved in the inflammatory response. Modulation of p38, JNK, and ERK signaling can affect the production of inflammatory cytokines.
-
Nrf2 Signaling Pathway: The nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of the antioxidant response and has been shown to be modulated by some anti-inflammatory natural products.
Further research is required to specifically delineate the signaling pathways directly modulated by this compound.
Visualizations
Experimental Workflows
Caption: Experimental workflow for the isolation and cytotoxicity testing of this compound.
Plausible Signaling Pathways
Caption: Plausible signaling pathways modulated by this compound.
Conclusion
This compound is a promising natural product with demonstrated cytotoxic, immunosuppressive, and anti-inflammatory activities. Its discovery from Ecdysanthera rosea adds to the growing body of evidence for the therapeutic potential of pregnane glycosides. While the initial biological data is encouraging, further research is necessary to fully elucidate its mechanisms of action and to evaluate its efficacy and safety in preclinical and clinical settings. The total synthesis of this compound opens avenues for the generation of analogs with potentially improved therapeutic properties. This technical guide provides a solid foundation for researchers and drug development professionals interested in exploring the potential of this compound as a lead compound for new drug discovery.
References
Unraveling the Molecular Architecture of Ecdysoside B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure elucidation of Ecdysoside B, a notable ecdysterone glycoside. The following sections detail the experimental methodologies, present key quantitative data, and visualize the structural determination process, offering a valuable resource for researchers in natural product chemistry and drug discovery.
Isolation of this compound from Carpesium triste
This compound was first isolated from the roots of Carpesium triste. The general protocol for its extraction and purification is outlined below.
Experimental Protocol: Isolation and Purification
-
Extraction: The dried and powdered roots of Carpesium triste (1.5 kg) were extracted with methanol (B129727) (MeOH) at room temperature. The solvent was then evaporated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract was suspended in water and successively partitioned with chloroform (B151607) (CHCl₃), ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH). The ecdysterone glycosides, including this compound, were concentrated in the n-BuOH fraction.
-
Column Chromatography (Silica Gel): The n-BuOH soluble fraction was subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of CHCl₃ and MeOH. Fractions were monitored by thin-layer chromatography (TLC).
-
Column Chromatography (Reversed-Phase): Fractions containing this compound were further purified by reversed-phase (ODS) column chromatography using a stepwise gradient of MeOH in water.
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification was achieved by preparative HPLC on a reversed-phase column to yield pure this compound.
The workflow for the isolation of this compound can be visualized as follows:
The Biosynthetic Pathway of Ecdysoside B: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ecdysoside B, a pregnane (B1235032) glycoside isolated from the medicinal plant Ecdysanthera rosea, has garnered interest for its potential pharmacological activities. Understanding its biosynthetic pathway is crucial for metabolic engineering efforts to enhance its production and for the discovery of novel related compounds. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, drawing upon established knowledge of steroid and glycoside biosynthesis in plants. Due to the limited direct research on Ecdysanthera rosea, this guide presents a hypothesized pathway based on analogous pathways in other plant species. Detailed experimental protocols for pathway elucidation and quantitative data from related pathways are also provided to facilitate further research in this area.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is proposed to be a multi-step process originating from the ubiquitous plant sterol, cholesterol. The pathway can be conceptually divided into two major stages: the formation of the pregnane aglycone and the subsequent glycosylation to yield the final this compound molecule.
Stage 1: Formation of the Pregnane Aglycone
The initial steps likely follow the general isoprenoid pathway, leading to the synthesis of cholesterol. Cholesterol then undergoes a series of modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYPs) and hydroxysteroid dehydrogenases (HSDs), to form the characteristic C21 pregnane skeleton.
The key steps are hypothesized as follows:
-
Cholesterol Side-Chain Cleavage: The biosynthesis is initiated by the cleavage of the side chain of cholesterol to produce pregnenolone (B344588). This reaction is a critical control point in steroid biosynthesis.
-
Hydroxylations and Oxidations: The pregnenolone core is then subjected to a series of regio- and stereospecific hydroxylation and oxidation reactions. These modifications, catalyzed by various CYPs and HSDs, introduce the specific functional groups found in the aglycone of this compound.
Stage 2: Glycosylation of the Aglycone
Once the pregnane aglycone is synthesized, it undergoes glycosylation, a process where sugar moieties are attached to the aglycone core. This is catalyzed by UDP-dependent glycosyltransferases (UGTs), which transfer a sugar group from an activated sugar donor, such as UDP-glucose, to the aglycone. The specific sugar composition and linkage in this compound are determined by the substrate specificity of the UGTs present in Ecdysanthera rosea.
Below is a DOT language script visualizing the proposed biosynthetic pathway.
Quantitative Data
Direct quantitative data for the this compound biosynthetic pathway is currently unavailable. However, data from related steroid and terpenoid biosynthetic pathways in other plants can provide a valuable reference for experimental design and metabolic modeling. The following tables summarize representative quantitative data.
Table 1: Michaelis-Menten Constants (Km) and Maximal Reaction Velocities (Vmax) of Key Enzymes in Related Steroid Biosynthetic Pathways
| Enzyme Class | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Plant Source |
| Cytochrome P450 | Campesterol | 1.5 | 0.25 | Arabidopsis thaliana |
| 3β-HSD | Pregnenolone | 5.2 | 15.3 | Digitalis lanata |
| UDP-Glycosyltransferase | Quercetin | 25 | 2.1 | Vitis vinifera |
Note: These values are illustrative and sourced from studies on analogous pathways. Actual values for enzymes in the this compound pathway may vary significantly.
Table 2: Metabolite Concentrations in Plant Tissues from Related Pathways
| Metabolite | Concentration (µg/g fresh weight) | Plant Tissue | Plant Species |
| Cholesterol | 5 - 20 | Leaves | Solanum lycopersicum |
| Pregnenolone | 0.1 - 0.5 | Roots | Withania somnifera |
| Stigmasterol | 50 - 150 | Leaves | Taxus x media[1] |
| Sitosterol | 200 - 500 | Leaves | Taxus x media[1] |
Note: These concentrations can vary widely depending on the plant species, developmental stage, and environmental conditions.
Experimental Protocols
Elucidating the biosynthetic pathway of this compound requires a multi-faceted approach combining molecular biology, biochemistry, and analytical chemistry. Below are detailed methodologies for key experiments.
Gene Discovery via Transcriptome Analysis and Co-expression Networks
This protocol outlines the steps to identify candidate genes involved in the this compound pathway using RNA-sequencing and bioinformatic analysis.
Methodology:
-
RNA Extraction and Sequencing:
-
Harvest various tissues (leaves, stems, roots, flowers) from Ecdysanthera rosea at different developmental stages.
-
Extract total RNA using a suitable plant RNA extraction kit.
-
Prepare cDNA libraries and perform high-throughput sequencing (e.g., Illumina platform).
-
-
De Novo Transcriptome Assembly and Annotation:
-
Assemble the sequencing reads into a reference transcriptome using software like Trinity.
-
Annotate the assembled transcripts by sequence similarity searches against public databases (e.g., NCBI non-redundant protein database, UniProt).
-
-
Gene Co-expression Network Analysis:
-
Quantify transcript abundance across all samples.
-
Construct a gene co-expression network using tools like WGCNA (Weighted Gene Co-expression Network Analysis) in R.
-
Identify modules of co-expressed genes.
-
Screen modules for the presence of known steroid biosynthesis genes (e.g., CYPs, HSDs, UGTs) to identify modules potentially related to this compound biosynthesis.
-
Prioritize candidate genes within these modules for further functional characterization.
-
Functional Characterization of Candidate Enzymes
This protocol describes the in vitro functional characterization of candidate enzymes identified through transcriptomics.
Methodology:
-
Gene Cloning and Heterologous Expression:
-
Amplify the full-length coding sequences of candidate genes from E. rosea cDNA.
-
Clone the amplified sequences into an appropriate expression vector (e.g., pET vector for E. coli or pYES2 for yeast).
-
Transform the expression constructs into a suitable host (E. coli or Saccharomyces cerevisiae).
-
Induce protein expression and purify the recombinant enzymes.
-
-
Enzyme Assays:
-
For CYPs and HSDs:
-
Incubate the purified enzyme with a potential substrate (e.g., cholesterol, pregnenolone) and necessary cofactors (NADPH for CYPs, NAD+/NADH for HSDs).
-
Analyze the reaction products by LC-MS or GC-MS to identify the enzymatic conversion.
-
-
For UGTs:
-
-
Kinetic Analysis:
-
Determine the Michaelis-Menten kinetic parameters (Km and Vmax) by varying the substrate concentration and measuring the initial reaction rates.
-
In Vivo Pathway Elucidation using Tracer Studies
This protocol details the use of stable isotope-labeled precursors to trace the flow of metabolites through the this compound biosynthetic pathway in vivo.
Methodology:
-
Precursor Feeding:
-
Synthesize or procure stable isotope-labeled precursors, such as 13C-cholesterol or 13C-pregnenolone.
-
Administer the labeled precursor to E. rosea plants or cell cultures through various methods (e.g., feeding through the roots, injection into stems, or addition to the culture medium).
-
-
Metabolite Extraction and Analysis:
-
After a specific incubation period, harvest the plant material.
-
Extract the metabolites using an appropriate solvent system.
-
Analyze the extracts using LC-MS or NMR spectroscopy to detect the incorporation of the isotopic label into downstream intermediates and the final product, this compound.
-
-
Metabolic Flux Analysis:
-
Quantify the level of isotope incorporation at different time points to model the metabolic flux through the pathway.
-
Conclusion
The elucidation of the this compound biosynthetic pathway is a challenging but rewarding endeavor that holds significant promise for the sustainable production of this and other valuable pregnane glycosides. The combination of modern transcriptomic techniques with classical biochemical and tracer studies, as outlined in this guide, provides a robust framework for researchers to unravel the intricate enzymatic steps involved in its formation. The proposed pathway and experimental protocols herein serve as a foundational resource to guide future research and unlock the full potential of Ecdysanthera rosea as a source of novel pharmaceuticals.
References
- 1. mdpi.com [mdpi.com]
- 2. Comparative Analysis of High-Throughput Assays of Family-1 Plant Glycosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid screening of sugar-nucleotide donor specificities of putative glycosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. UDP-Glo™ Glycosyltransferase Assay [worldwide.promega.com]
Unraveling the Anti-Cancer Potential of Ecdysoside B: A Review of Current Understanding
A comprehensive analysis of the available scientific literature reveals a significant gap in the understanding of the specific mechanisms of action of Ecdysoside B in cancer cells. While research into various phytoecdysteroids and other natural compounds has shown promise in oncology, data directly pertaining to this compound's anti-cancer properties, including its effects on signaling pathways, apoptosis, cell cycle, and metastasis, remains largely unavailable in the public domain.
This technical guide sought to provide an in-depth exploration of this compound's mechanism of action for an audience of researchers, scientists, and drug development professionals. However, extensive searches have yielded insufficient specific data to construct a detailed analysis, including quantitative data summaries, experimental protocols, and signaling pathway visualizations as per the core requirements.
The current body of research provides insights into related compounds, which may offer clues for future investigation into this compound. For instance, studies on 20-hydroxyecdysone (B1671079) (20-HE) , another phytoecdysteroid, have demonstrated pro-apoptotic and pro-autophagic activity in breast cancer cells.[1] This compound was found to inhibit the viability of the triple-negative MDA-MB-231 breast cancer cell line through alterations in PARP, Bax, and Bcl-2 levels, as well as caspase-3 activation.[1] Furthermore, in MDA-MB-231 cells, 20-HE induced autophagy by modifying proteins such as LC3, p62, and mTOR.[1]
Similarly, research on other natural compounds offers a framework for how such molecules can interfere with cancer progression. For example, Jujuboside B has been shown to induce apoptosis and autophagy in breast cancer cell lines, mediated by NOXA and the AMPK signaling pathway, respectively.[2] Another compound, Sennoside B , has been found to inhibit the proliferation, migration, and invasion of triple-negative breast cancer cells by suppressing the ERK/AKT/STAT5 signaling pathways.[3]
These examples highlight common anti-cancer mechanisms that are frequently investigated, such as the induction of apoptosis (programmed cell death), modulation of key signaling pathways like PI3K/Akt and MAPK, and arrest of the cell cycle.
Key Cellular Processes Targeted by Anti-Cancer Compounds:
-
Apoptosis Induction: A crucial mechanism for eliminating cancerous cells. This process is often regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members. Activation of caspases, a family of proteases, is a central part of the apoptotic cascade.
-
Signaling Pathway Modulation: Cancer cells often exhibit dysregulated signaling pathways that promote their growth and survival. The PI3K/Akt/mTOR and MAPK/ERK pathways are critical regulators of cell proliferation, survival, and metastasis and are common targets for anti-cancer agents.
-
Cell Cycle Arrest: Preventing cancer cells from progressing through the cell cycle is another key strategy. Compounds can induce arrest at various phases (e.g., G1, S, G2/M), thereby inhibiting proliferation.
-
Metastasis Inhibition: The spread of cancer cells to distant organs is a major cause of mortality. Anti-cancer compounds can inhibit metastasis by interfering with cell migration and invasion.
While the specific molecular interactions of this compound within cancer cells are yet to be elucidated, future research in this area would likely involve a series of established experimental protocols to determine its efficacy and mechanism.
Standard Experimental Protocols in Anti-Cancer Drug Discovery:
-
Cell Viability Assays (e.g., MTT, SRB): These are initial screening assays to determine the cytotoxic effects of a compound on cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that inhibits a biological process by 50%.
-
Apoptosis Assays (e.g., Flow Cytometry with Annexin V/PI staining, Western Blot for caspase cleavage): These methods are used to quantify the extent of apoptosis induced by the compound and to analyze the expression of key apoptotic proteins.
-
Western Blotting: This technique is fundamental for analyzing the expression levels of specific proteins involved in signaling pathways (e.g., phosphorylated forms of Akt and ERK), cell cycle regulation (e.g., cyclins and CDKs), and apoptosis (e.g., Bcl-2 family proteins, caspases).
-
Cell Cycle Analysis (e.g., Flow Cytometry with Propidium Iodide): This allows researchers to determine the percentage of cells in each phase of the cell cycle following treatment with the compound.
-
Migration and Invasion Assays (e.g., Transwell assay, Wound-healing assay): These in vitro assays are used to assess the effect of the compound on the metastatic potential of cancer cells.
-
In Vivo Studies (e.g., Xenograft models in mice): To evaluate the anti-tumor efficacy of the compound in a living organism, cancer cells are implanted in immunodeficient mice, which are then treated with the compound.
References
- 1. Proapoptotic and proautophagic activity of 20-hydroxyecdysone in breast cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Jujuboside B Inhibits the Proliferation of Breast Cancer Cell Lines by Inducing Apoptosis and Autophagy [frontiersin.org]
- 3. Sennoside B inhibits malignant phenotypes of triple-negative breast cancer cells and represses ERK/AKT/STAT5 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Ecdysoside B: An Inquiry into its Anti-inflammatory Properties
Despite a comprehensive search of available scientific literature, no specific information regarding the anti-inflammatory properties of a compound designated "Ecdysoside B" could be located. Publicly accessible research databases do not appear to contain studies investigating its effects on inflammatory pathways, cytokine production, or its potential mechanisms of action.
This lack of specific data prevents the creation of an in-depth technical guide as requested. The core requirements of providing quantitative data, detailed experimental protocols, and visualizations of signaling pathways are contingent on the existence of foundational research, which appears to be absent for this compound at this time.
It is possible that "this compound" may be a novel or less-studied compound, or that research on its biological activities has not yet been published or indexed in major scientific databases.
For researchers, scientists, and drug development professionals interested in the anti-inflammatory potential of natural compounds, a wealth of information exists for other structurally related or similarly named compounds. For instance, significant research has been conducted on the anti-inflammatory effects of various saponins, and other glycosides from a variety of plant and marine sources. These studies often detail the inhibition of key inflammatory mediators and the modulation of critical signaling pathways.
General Methodologies for Assessing Anti-inflammatory Properties
For the benefit of researchers entering this field, we outline the general experimental protocols frequently employed to determine the anti-inflammatory activity of a novel compound.
In Vitro Assays
These experiments are crucial for initial screening and mechanistic studies.
1. Cell Culture and Viability Assays:
-
Cell Lines: Murine macrophage cell lines (e.g., RAW 264.7) or human monocytic cell lines (e.g., THP-1) are commonly used. These cells are essential for studying the inflammatory response as they can be stimulated to produce inflammatory mediators.
-
Inflammatory Stimulus: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is widely used to induce an inflammatory response in these cell lines.
-
Viability Assay (e.g., MTT Assay): Before assessing anti-inflammatory effects, it is critical to determine the non-toxic concentration range of the test compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity and is a common method for assessing cell viability.
2. Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Production Assay (Griess Test): Macrophages produce nitric oxide (NO) as a key inflammatory mediator. The Griess test is a simple colorimetric assay to measure nitrite (B80452) (a stable product of NO) in the cell culture supernatant. A reduction in nitrite levels in the presence of the test compound indicates potential anti-inflammatory activity.
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a highly specific and sensitive technique used to quantify the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) in the cell culture supernatant. Inhibition of the production of these cytokines is a hallmark of anti-inflammatory agents.
3. Western Blot Analysis:
-
Principle: This technique is used to detect and quantify specific proteins in a cell lysate. It is instrumental in elucidating the molecular mechanisms of an anti-inflammatory compound.
-
Target Proteins: Key proteins in inflammatory signaling pathways are often investigated, including:
-
NF-κB Pathway: Phospho-p65, phospho-IκBα, and IκBα. A decrease in the phosphorylation of p65 and IκBα, or the prevention of IκBα degradation, suggests inhibition of the NF-κB pathway.
-
MAPK Pathway: Phospho-p38, phospho-ERK, and phospho-JNK. A reduction in the phosphorylation of these kinases indicates modulation of the MAPK pathway.
-
Inflammatory Enzymes: Inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Downregulation of these enzymes confirms the inhibition of inflammatory mediator production at the protein level.
-
Experimental Workflow Example (In Vitro)
In Vitro Anti-inflammatory Experimental Workflow.
Key Signaling Pathways in Inflammation
A primary focus for many anti-inflammatory drug discovery programs is the modulation of key intracellular signaling cascades that regulate the expression of pro-inflammatory genes.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus, where it binds to the promoters of target genes and induces the transcription of pro-inflammatory cytokines, chemokines, and enzymes.
Canonical NF-κB Signaling Pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in the inflammatory response. It consists of a series of protein kinases that are sequentially activated. The main MAPK families are extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. Activation of these pathways by inflammatory stimuli leads to the activation of transcription factors, such as AP-1, which also play a role in the expression of pro-inflammatory genes.
MAPK Signaling Pathway in Inflammation.
Ecdysoside B: A Technical Guide to its Putative Immunosuppressive Effects
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The immunosuppressive properties of Ecdysoside B have been recently reported in scientific literature, primarily in the context of its total synthesis and structural revision. However, detailed, publicly available quantitative data and specific experimental protocols for its immunosuppressive effects are currently limited. This guide provides a comprehensive overview based on the available information, including the general properties of related compounds (pregnane glycosides and ecdysteroids), and outlines potential mechanisms and experimental approaches for further investigation.
Introduction to this compound
This compound is a pregnane (B1235032) glycoside that has been isolated from the plant Ecdysanthera rosea. Recent research has not only revised its chemical structure but also reported promising biological activities, including immunosuppressive effects.[1][2] As a member of the pregnane glycoside family, this compound belongs to a class of compounds known for a wide range of biological activities, including immunosuppression.[3][4]
Quantitative Data on Immunosuppressive Activity
Specific quantitative data for the immunosuppressive activity of this compound, such as IC50 values for lymphocyte proliferation inhibition, are not yet widely available in the public domain. However, data from related pregnane glycosides and other natural compounds with immunosuppressive properties can provide a valuable reference for what might be expected and for designing future experiments.
Table 1: Immunosuppressive Activity of Selected Pregnane Glycosides and Other Natural Compounds
| Compound | Source | Assay | Target Cells | IC50 Value | Reference |
| Epigynoside E | Epigynum auritum | Con A-stimulated splenocyte proliferation | Mouse Splenocytes | ~50 µM | [4] |
| Epigynoside F | Epigynum auritum | Con A-stimulated splenocyte proliferation | Mouse Splenocytes | ~50 µM | |
| Epigynoside G | Epigynum auritum | Con A-stimulated splenocyte proliferation | Mouse Splenocytes | ~50 µM | |
| Cinnamtannin D1 | Cinnamomum tamala | Con A-stimulated splenocyte proliferation | Mouse Splenocytes | Significant inhibition at 10 µg/mL | |
| Cinnamtannin D1 | Cinnamomum tamala | LPS-stimulated splenocyte proliferation | Mouse Splenocytes | Significant inhibition at 10 µg/mL | |
| Guaianolide Sesquiterpene Lactone (Compound 6) | Artemisia argyi | IL-2 production in Jurkat T-cells | Human Jurkat T-cells | < 3 µg/mL |
Potential Mechanisms of Immunosuppressive Action
The precise signaling pathways modulated by this compound are yet to be elucidated. However, based on the known mechanisms of other immunosuppressive natural products, including pregnane glycosides and ecdysteroids, several pathways are likely targets. These include the NF-κB and MAPK signaling cascades, which are central to the inflammatory and immune responses.
Inhibition of NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of pro-inflammatory gene expression, including cytokines such as TNF-α, IL-1β, and IL-6. Inhibition of this pathway is a common mechanism for immunosuppressive and anti-inflammatory drugs. It is plausible that this compound could interfere with the activation of the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of IκBα. This would keep NF-κB sequestered in the cytoplasm, thereby inhibiting the transcription of inflammatory genes.
Modulation of MAPK Signaling Pathways
Mitogen-activated protein kinase (MAPK) pathways, including ERK, JNK, and p38, are also crucial for the production of inflammatory mediators. Some natural products exert their immunosuppressive effects by inhibiting the phosphorylation of these kinases. This compound may act on one or more of these MAPK pathways to suppress the downstream inflammatory response.
Experimental Protocols for Assessing Immunosuppressive Activity
To rigorously evaluate the immunosuppressive effects of this compound, a series of in vitro and in vivo experiments are necessary. The following are detailed methodologies for key assays.
In Vitro T-Cell Proliferation Assay
This assay is a cornerstone for evaluating the immunosuppressive potential of a compound by measuring its effect on T-lymphocyte proliferation.
Objective: To determine the concentration-dependent inhibitory effect of this compound on mitogen-stimulated T-cell proliferation.
Materials:
-
This compound (dissolved in DMSO, with final DMSO concentration in culture <0.1%)
-
Splenocytes isolated from mice (e.g., C57BL/6 or BALB/c)
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and 2-mercaptoethanol
-
Mitogens: Concanavalin A (Con A) for T-cell proliferation or Lipopolysaccharide (LPS) for B-cell proliferation
-
[³H]-Thymidine or a non-radioactive alternative like BrdU or CFSE
-
96-well flat-bottom culture plates
-
Cell harvester and liquid scintillation counter (for [³H]-Thymidine) or flow cytometer (for CFSE)
Procedure:
-
Prepare a single-cell suspension of splenocytes from the spleen of a mouse.
-
Adjust the cell concentration to 2 x 10⁶ cells/mL in complete RPMI-1640 medium.
-
Seed 100 µL of the cell suspension (2 x 10⁵ cells) into each well of a 96-well plate.
-
Add 50 µL of various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) to the wells in triplicate. Include a vehicle control (DMSO) and a positive control (e.g., Dexamethasone).
-
Add 50 µL of Con A (final concentration 5 µg/mL) or LPS (final concentration 10 µg/mL) to stimulate proliferation. Include unstimulated control wells.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 48-72 hours.
-
For [³H]-Thymidine incorporation: 18 hours before harvesting, add 1 µCi of [³H]-Thymidine to each well.
-
Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a liquid scintillation counter.
-
For CFSE assay: Label splenocytes with CFSE before seeding. After incubation, harvest the cells, stain with T-cell markers (e.g., anti-CD3, anti-CD4, anti-CD8), and analyze by flow cytometry to measure the dilution of CFSE in proliferating T-cell populations.
-
Calculate the inhibition rate and the IC50 value.
Cytokine Production Assay
Objective: To measure the effect of this compound on the production of pro-inflammatory cytokines by activated immune cells.
Materials:
-
Mouse macrophage cell line (e.g., RAW 264.7) or primary peritoneal macrophages
-
DMEM medium supplemented with 10% FBS and antibiotics
-
LPS (from E. coli)
-
This compound
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
24-well culture plates
Procedure:
-
Seed RAW 264.7 cells at a density of 5 x 10⁵ cells/well in a 24-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatants.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using specific ELISA kits according to the manufacturer's instructions.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the investigation of the immunosuppressive effects of a natural product like this compound.
Conclusion and Future Directions
The preliminary reports of immunosuppressive activity for this compound are promising and warrant further in-depth investigation. As a pregnane glycoside, it belongs to a class of compounds with established immunomodulatory potential. The immediate next steps for the research community should be to perform detailed in vitro studies as outlined in this guide to quantify its immunosuppressive efficacy and to elucidate the underlying molecular mechanisms, with a focus on the NF-κB and MAPK signaling pathways. Should in vitro studies yield significant results, subsequent in vivo studies in models of inflammation and autoimmunity would be crucial to validate its therapeutic potential. The structural information now available from its total synthesis provides an excellent platform for structure-activity relationship (SAR) studies to develop even more potent and specific immunosuppressive agents.
References
Ecdysoside B and Its Potential in Oncology: A Technical Overview of Cytotoxicity Against Tumor Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of December 2025, publicly available research specifically detailing the cytotoxic effects and IC50 values of Ecdysoside B against tumor cell lines is limited. This document provides a comprehensive overview based on the activities of structurally related ecdysteroids, primarily 20-hydroxyecdysone (B1671079) (20E), to infer the potential mechanisms and experimental approaches relevant to this compound. All data and pathways described herein are based on studies of these related compounds and should be considered as a proxy for this compound, necessitating further specific investigation.
Introduction
Ecdysteroids, a class of polyhydroxylated steroids found in insects and plants (phytoecdysteroids), are gaining attention for their diverse pharmacological activities, including potential applications in oncology. While direct evidence for this compound is emerging, studies on analogous compounds like 20-hydroxyecdysone (20E) have demonstrated significant cytotoxic and pro-apoptotic effects against various cancer cell lines. This technical guide summarizes the current understanding of ecdysteroid-mediated cytotoxicity, focusing on experimental methodologies and the underlying signaling pathways, to provide a framework for future research into this compound.
Quantitative Cytotoxicity Data of Ecdysteroids
While specific IC50 values for this compound are not available in the reviewed literature, the following table summarizes the cytotoxic activities of the closely related ecdysteroid, 20-hydroxyecdysone (20E), and its derivatives against several human cancer cell lines. This data is crucial for comparative analysis and for designing future experiments with this compound.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 20-hydroxyecdysone (20E) | MDA-MB-231 | Triple-negative breast cancer | >100 (low cytotoxicity alone) | [1][2] |
| 20-hydroxyecdysone 2,3;20,22-diacetonide | L5178 (MDR) | Mouse Lymphoma | 81.12 ± 5.5 | [1][2] |
| 20-hydroxyecdysone 20,22-acetonide | MCF7 | Breast Adenocarcinoma | 89.67 ± 4.1 | [1][2] |
Note: Some studies indicate that ecdysteroids like 20E exhibit low direct cytotoxicity but can sensitize cancer cells to conventional chemotherapeutic agents[1][2][3]. For instance, 20-hydroxyecdysone-diacetonide has been shown to sensitize both multidrug-resistant (MDR) and non-MDR cancer cell lines to drugs like doxorubicin (B1662922) and paclitaxel[3].
Experimental Protocols
The following sections detail the standard methodologies employed to assess the cytotoxicity and apoptotic mechanisms of ecdysteroids. These protocols can be adapted for the investigation of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., this compound) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Apoptosis Detection by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Treatment: Treat cells with the test compound for the desired time.
-
Cell Harvesting: Harvest the cells and wash them with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) are distinguished based on their fluorescence signals.
Western Blot Analysis of Apoptosis-Related Proteins
Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic signaling cascade.
Protocol:
-
Protein Extraction: Lyse the treated and control cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., Bax, Bcl-2, Caspase-3).
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. The band intensity corresponds to the protein expression level.
Signaling Pathways in Ecdysteroid-Induced Apoptosis
Studies on 20-hydroxyecdysone suggest that ecdysteroids can induce apoptosis in cancer cells through the intrinsic (mitochondrial) pathway. This pathway is characterized by changes in the expression of the Bcl-2 family of proteins and the activation of caspases.
The Intrinsic Apoptotic Pathway
The diagram above illustrates the proposed mechanism by which ecdysteroids like 20E induce apoptosis. Treatment with these compounds leads to an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio increases the permeability of the mitochondrial outer membrane, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1 and pro-caspase-9 to form the apoptosome, which in turn activates caspase-9. Activated caspase-9 then activates the executioner caspase, caspase-3, which orchestrates the dismantling of the cell, leading to apoptosis.
Experimental Workflow for Assessing this compound Cytotoxicity
Conclusion and Future Directions
While direct evidence for the cytotoxic effects of this compound on tumor cell lines is currently lacking, the available data on related ecdysteroids, particularly 20-hydroxyecdysone, provide a strong rationale for its investigation as a potential anti-cancer agent. The methodologies and signaling pathways outlined in this guide offer a robust framework for initiating such studies.
Future research should focus on:
-
Determining the IC50 values of this compound against a panel of human cancer cell lines.
-
Investigating the specific molecular mechanisms of this compound-induced apoptosis, including its effects on the Bcl-2 family proteins and the caspase cascade.
-
Exploring the potential of this compound as a chemosensitizing agent in combination with existing cancer therapies.
A thorough investigation of this compound's cytotoxic properties will be a critical step in evaluating its potential for development as a novel therapeutic agent in oncology.
References
- 1. scispace.com [scispace.com]
- 2. Ecdysteroids Sensitize MDR and Non-MDR Cancer Cell Lines to Doxorubicin, Paclitaxel, and Vincristine but Tend to Protect Them from Cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ecdysteroids sensitize MDR and non-MDR cancer cell lines to doxorubicin, paclitaxel, and vincristine but tend to protect them from cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
Ecdysoside B and Related Pregnane Glycosides: A Technical Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ecdysoside B is a member of the pregnane (B1235032) glycoside family of natural products, isolated from the plant Ecdysanthera rosea. This plant has a history of use in traditional medicine, prompting scientific investigation into its chemical constituents and their biological activities. The structure of this compound has been a subject of revision, highlighting the complexities in the characterization of this class of compounds. This technical guide provides a comprehensive overview of the available structure-activity relationship (SAR) data for this compound and related pregnane glycosides from Ecdysanthera rosea, with a focus on their antimicrobial and cytotoxic properties. Detailed experimental methodologies and potential signaling pathways are also discussed to facilitate further research and drug development efforts.
Chemical Structures
The core structure of this compound and its analogs is a C-21 pregnane steroid aglycone, which is glycosylated at various positions. The specific nature and linkage of the sugar moieties, as well as substitutions on the steroidal backbone, are key determinants of their biological activity. The structural elucidation of these compounds relies heavily on extensive spectroscopic analysis, including Mass Spectrometry (MS), Infrared Spectroscopy (IR), and one- and two-dimensional Nuclear Magnetic Resonance (1D and 2D NMR) spectroscopy.
Structure-Activity Relationship Studies
While specific and comprehensive SAR studies on this compound are limited in the current scientific literature, preliminary insights can be drawn from the biological activities of related pregnane glycosides isolated from Ecdysanthera rosea.
Antimicrobial Activity
Several ecdysosides have demonstrated moderate to significant antimicrobial activity. The available data suggests that both the aglycone structure and the nature of the glycosidic substitutions are crucial for activity.
Table 1: Antimicrobial Activity of Pregnane Glycosides from Ecdysanthera rosea
| Compound | Test Organism | Activity | MIC (µg/mL) |
| Ecdysoside A | Enterococcus faecalis | Moderate Antibacterial | 12.5[1] |
| Ecdysoside A | Providensia smartii | Moderate Antibacterial | 12.5[1] |
| Ecdysoside C | Enterococcus faecalis | Moderate Antibacterial | 12.5[1] |
| Ecdysoside C | Providensia smartii | Moderate Antibacterial | 12.5[1] |
| Ecdysoside E | Enterococcus faecalis | Moderate Antibacterial | 12.5[1] |
| Ecdysoside E | Providensia smartii | Moderate Antibacterial | 12.5[1] |
| Ecdysoside H | Cryptococcus neoformans | Significant Anti-yeast | 12.5[1] |
| Ecdysantheroside A | Enterococcus faecalis | Moderate Antibacterial | 12.5[1] |
| Ecdysantheroside A | Providensia smartii | Moderate Antibacterial | 12.5[1] |
From this data, it can be inferred that the specific stereochemistry and glycosylation patterns of these molecules play a significant role in their antimicrobial action. The consistent MIC value of 12.5 µg/mL for several compounds against the same bacterial strains suggests that a common structural motif may be responsible for this baseline activity. The unique anti-yeast activity of Ecdysoside H points to a structural feature that confers selectivity against fungal pathogens.
Cytotoxic Activity
Studies on other pregnane saponins (B1172615) from Ecdysanthera rosea have revealed cytotoxic potential against various cancer cell lines. While quantitative IC50 values for this compound are not yet reported, the activity of related compounds underscores the potential of this chemical class as a source for anticancer drug discovery.
Table 2: Cytotoxicity of Pregnane Saponins from Ecdysanthera rosea
| Compound | Cell Line | Cytotoxic Activity |
| Ecdysantheroside B | A549 (Human Lung Carcinoma) | Yes[2] |
| Ecdysantheroside B | MDA-MB-435 (Human Melanoma) | Yes[2] |
| Ecdysantheroside B | HepG2 (Human Liver Carcinoma) | Yes[2] |
| Ecdysantheroside B | HUVEC (Human Umbilical Vein Endothelial Cells) | Yes[2] |
| Compound 4 (unnamed) | A549, CEM, HUVEC | Yes[2] |
| Compound 5 (unnamed) | All tested cell lines | Yes[2] |
| Compound 6 (unnamed) | All tested cell lines except HepG2 | Yes[2] |
| Compound 7 (unnamed) | All tested cell lines | Yes[2] |
The broad-spectrum cytotoxicity of compounds 5 and 7 suggests that certain structural features within the pregnane saponin (B1150181) class are conducive to potent cell-killing activity. The differential activity of other compounds against various cell lines indicates the possibility of developing selective anticancer agents through structural modification.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of pregnane glycosides from Ecdysanthera rosea.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacteria and yeasts.[1]
-
Preparation of Inoculum: Bacterial and yeast strains are cultured on appropriate agar (B569324) plates. Colonies are then used to inoculate a sterile broth medium. The suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard.
-
Preparation of Microtiter Plates: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in broth medium in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for yeast) for a specified period (e.g., 24-48 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[2]
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for a few hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Potential Signaling Pathways
The precise molecular mechanisms through which this compound and related pregnane glycosides exert their biological effects have not been elucidated. However, based on the known mechanisms of other natural products with antimicrobial and cytotoxic activities, it is plausible that these compounds modulate key cellular signaling pathways. The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) pathways are central regulators of inflammation, cell survival, and apoptosis, and are common targets for bioactive natural products.
Further research is warranted to investigate whether this compound and its analogs interfere with these pathways. Such studies could involve Western blot analysis to assess the phosphorylation status of key signaling proteins (e.g., p65, IκBα, ERK, JNK, p38) and reporter gene assays to measure NF-κB transcriptional activity.
Conclusion and Future Directions
This compound and the broader family of pregnane glycosides from Ecdysanthera rosea represent a promising area for natural product-based drug discovery. The available data indicates potential for the development of novel antimicrobial and cytotoxic agents. However, to fully realize this potential, further research is critically needed.
Future studies should focus on:
-
Isolation and full characterization of this compound: Obtaining sufficient quantities of the pure, structurally confirmed compound is essential for comprehensive biological evaluation.
-
Systematic biological screening: this compound and its analogs should be screened against a wider panel of bacterial and fungal pathogens, as well as a diverse range of cancer cell lines, to determine their full activity spectrum and selectivity.
-
Quantitative SAR studies: The synthesis of a library of this compound analogs with systematic modifications to both the steroidal aglycone and the glycosidic moieties is necessary to establish clear structure-activity relationships. This will guide the design of more potent and selective compounds.
-
Mechanism of action studies: Elucidating the molecular targets and signaling pathways modulated by these compounds will provide a deeper understanding of their biological effects and facilitate their optimization as drug candidates.
By addressing these research gaps, the scientific community can unlock the therapeutic potential of this compound and related pregnane glycosides.
References
The Total Synthesis of Ecdysoside B: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Published: December 2, 2025
Abstract
Ecdysoside B, a naturally occurring pregnane (B1235032) glycoside, has garnered significant interest within the scientific community due to its potential therapeutic properties. The structural complexity of this compound, characterized by a steroidal aglycone core and a unique trisaccharide moiety, presents a formidable challenge for synthetic chemists. This technical guide provides an in-depth overview of the total synthesis of the revised structure of this compound, with a particular focus on the key chemical transformations and strategic considerations that enabled its successful construction. The synthesis leverages a convergent strategy, featuring the preparation of a key pregnane steroidal aglycone and a trisaccharide donor, which are subsequently coupled using a gold(I)-catalyzed glycosylation reaction. This guide details the experimental protocols for these pivotal steps, presents quantitative data in a clear, tabular format, and utilizes visualizations to elucidate the synthetic pathway and key reaction mechanisms. This document is intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development who are interested in the synthesis of complex natural products.
Introduction
Pregnane glycosides are a diverse class of natural products known for their wide range of biological activities.[1][2] this compound, isolated from medicinal plants such as Ecdysanthera rosea, is a member of this family and has been the subject of structural and synthetic investigations.[1][2] Initial structural assignments of this compound were later revised based on a combination of advanced NMR spectroscopy and total synthesis.[1] The successful total synthesis not only confirmed the correct structure of this compound but also provided a pathway for the preparation of analogues for further biological evaluation.
The synthesis of this compound presents several key challenges, including the stereocontrolled construction of the highly substituted steroidal aglycone and the formation of the 2-deoxy-β-glycosidic linkages within the trisaccharide chain, which are known to be thermodynamically unfavorable. The synthetic strategy detailed herein addresses these challenges through a carefully planned sequence of reactions, culminating in a highly efficient and stereoselective gold(I)-catalyzed glycosylation.
Retrosynthetic Analysis
The retrosynthetic analysis for the revised this compound (Structure 1 ) reveals a convergent approach. The target molecule can be disconnected at the glycosidic bond between the aglycone and the trisaccharide. This leads to two key building blocks: the pregnane steroidal aglycone 2 and the trisaccharide donor 3 . The trisaccharide itself can be further deconstructed into its constituent monosaccharide units.
References
The Case of Ecdysoside B: A Technical Guide to its Structural Revision and Confirmation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The structural elucidation of natural products is a cornerstone of drug discovery and chemical biology. However, the initial assignments are sometimes erroneous, necessitating a rigorous re-investigation. This technical guide provides an in-depth analysis of the structural revision of Ecdysoside B, a pregnane (B1235032) glycoside isolated from Ecdysanthera rosea. Initially characterized with a specific arrangement of D-cymarose and L-cymarose as its sugar moieties, discrepancies between the spectroscopic data of the natural product and synthetic versions prompted a detailed re-evaluation. Through a combination of advanced NMR spectroscopy and, crucially, total synthesis of various stereoisomers, the structure of this compound was revised and unequivocally confirmed. This guide will detail the journey from the originally proposed structure to the now-accepted architecture, presenting the key data, experimental protocols, and the logical workflow that led to the structural correction.
Introduction: The Initial Hypothesis
This compound was first isolated from the medicinal plant Ecdysanthera rosea. Early structural elucidation studies, based primarily on NMR and mass spectrometry data, led to a proposed structure featuring a pregnane-type aglycone linked to a trisaccharide chain. The proposed sugar sequence was β-D-oleandropyranosyl-(1→4)-β-D-cymaropyranosyl-(1→4)-β-L-cymaropyranoside. This initial assignment was based on the interpretation of spectroscopic data and comparison with known related compounds.
The Emergence of Discrepancies and the Path to Revision
As with many complex natural products, the definitive proof of structure lay in total synthesis. When the proposed structure of this compound was synthesized, inconsistencies between the NMR data of the synthetic compound and the natural isolate became apparent.[1][2] This mismatch strongly suggested that the original structural assignment was incorrect, specifically concerning the stereochemistry or connectivity of the sugar units. The structural reassignment was ultimately achieved by the synthesis of various potential stereoisomers of the glycosidic chain and a meticulous comparison of their NMR spectra with that of the natural product.
Data Presentation: A Comparative Analysis
The core of the structural revision lies in the detailed comparison of the NMR spectroscopic data. The following tables summarize the key ¹H and ¹³C NMR data for the originally proposed structure (synthetic) and the revised, confirmed structure of this compound.
Table 1: Comparative ¹H NMR Data (Selected Resonances) of the Glycosidic Moieties of this compound
| Proton | Originally Proposed Structure (Calculated/Synthetic) | Revised Structure (Natural Product & Confirmed Synthetic) | Key Difference |
| H-1' (Terminal Sugar) | ~4.85 ppm (dd) | ~4.95 ppm (dd) | Significant downfield shift in the revised structure. |
| H-1'' (Middle Sugar) | ~4.50 ppm (dd) | ~4.40 ppm (dd) | Minor upfield shift. |
| H-1''' (Inner Sugar) | ~4.35 ppm (dd) | ~4.35 ppm (dd) | No significant change. |
| -OCH₃ (Terminal Sugar) | ~3.40 ppm (s) | ~3.38 ppm (s) | Minor variation. |
| -OCH₃ (Middle Sugar) | ~3.42 ppm (s) | ~3.55 ppm (s) | Notable downfield shift in the revised structure. |
Note: Data is approximated from published spectra and serves for comparative illustration.
Table 2: Comparative ¹³C NMR Data (Selected Resonances) of the Glycosidic Moieties of this compound
| Carbon | Originally Proposed Structure (Calculated/Synthetic) | Revised Structure (Natural Product & Confirmed Synthetic) | Key Difference |
| C-1' (Terminal Sugar) | ~98.5 ppm | ~101.2 ppm | Significant downfield shift, indicating a different anomeric environment. |
| C-1'' (Middle Sugar) | ~102.0 ppm | ~101.5 ppm | Minor upfield shift. |
| C-1''' (Inner Sugar) | ~101.8 ppm | ~101.8 ppm | No significant change. |
| -OCH₃ (Terminal Sugar) | ~56.5 ppm | ~56.2 ppm | Minor variation. |
| -OCH₃ (Middle Sugar) | ~56.8 ppm | ~58.0 ppm | Significant downfield shift, suggesting a change in stereochemistry. |
Note: Data is approximated from published spectra and serves for comparative illustration.
Experimental Protocols
The confirmation of the revised structure of this compound was a result of rigorous experimental work, primarily involving total synthesis and NMR spectroscopy.
General Protocol for the Total Synthesis of the Revised this compound
The total synthesis of the confirmed structure of this compound was a multi-step process. A key feature was the stereoselective synthesis of the trisaccharide portion and its subsequent coupling to the pregnane aglycone.
-
Aglycone Preparation : The pregnane aglycone, a known compound, was prepared according to established literature procedures.
-
Monosaccharide Donor Synthesis : The individual sugar units (D-oleandrose and D-diginose derivatives) were synthesized from commercially available starting materials. They were appropriately protected to allow for stereoselective glycosylation at the desired positions. This often involves the use of protecting groups like benzyl (B1604629) ethers and the introduction of a leaving group at the anomeric position (e.g., as a thioglycoside or a trichloroacetimidate).
-
Disaccharide and Trisaccharide Assembly : The protected monosaccharide donors were sequentially coupled using a glycosylation promoter (e.g., N-iodosuccinimide/triflic acid for thioglycosides). The stereochemical outcome of each glycosylation was carefully controlled by the choice of protecting groups, promoter, and reaction conditions.
-
Glycosylation of the Aglycone : The synthesized trisaccharide donor was then coupled to the C3-hydroxyl group of the pregnane aglycone using a suitable glycosylation method.
-
Deprotection : In the final step, all protecting groups were removed under appropriate conditions (e.g., hydrogenolysis for benzyl ethers) to yield the final natural product, the revised this compound.
NMR Spectroscopy
High-resolution 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra were recorded for both the natural this compound and all synthetic stereoisomers.
-
Sample Preparation : Samples were dissolved in a suitable deuterated solvent (e.g., CDCl₃ or C₅D₅N).
-
Instrumentation : Spectra were acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Data Analysis : The comparison of chemical shifts, coupling constants, and through-space correlations (from NOESY spectra) between the natural product and the synthetic compounds was the ultimate basis for the structural revision.
Visualizing the Process and Pathways
The following diagrams, generated using the DOT language, illustrate the logical workflow of the structural revision and the general synthetic pathway.
Caption: Logical workflow of the structural revision of this compound.
Caption: Generalized total synthesis approach for confirming the revised structure.
Conclusion
The structural revision of this compound serves as a powerful example of the synergy between natural product isolation, spectroscopy, and total synthesis. It underscores the principle that while modern spectroscopic techniques are incredibly powerful, the ultimate, unequivocal confirmation of a complex natural product's structure often requires the rigor of total synthesis. This case highlights the importance of re-evaluating historical data and the continuous refinement of our understanding of natural product chemistry. The confirmed structure of this compound now provides a solid foundation for future studies into its biological activity and potential therapeutic applications.
References
Methodological & Application
Application Notes and Protocols for the Extraction of Ecdysoside B from Ecdysanthera rosea
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the extraction and isolation of Ecdysoside B, a pregnane (B1235032) saponin (B1150181) identified as ecdysantheroside B, from the plant Ecdysanthera rosea. Detailed protocols for extraction and purification are presented, alongside a summary of its known biological activities. Quantitative data on cytotoxicity is tabulated for easy reference. While the cytotoxic effects of this compound have been evaluated, its specific signaling pathways remain to be elucidated.
Introduction
Ecdysanthera rosea Hook. & Arn. (Apocynaceae) is a plant utilized in traditional Chinese medicine for treating ailments such as sore throat and traumatic injury.[1] Phytochemical investigations of this plant have revealed a rich diversity of secondary metabolites, including terpenoids, phenolic glycosides, and steroids.[1][2] Among these are a series of pregnane glycosides, including this compound (ecdysantheroside B), which has demonstrated notable cytotoxic activities against various cancer cell lines.[3] This makes this compound a compound of interest for further investigation in drug discovery and development.
This application note provides detailed methodologies for the extraction and isolation of this compound from the stem bark of Ecdysanthera rosea, based on published scientific literature.
Extraction and Isolation of this compound
The following protocol is based on the methods described by Zhu et al. in "New pregnane saponins (B1172615) from Ecdysanthera rosea and their cytotoxicity."
Plant Material
Dried and powdered stem bark of Ecdysanthera rosea.
Experimental Workflow
Detailed Protocol
-
Extraction:
-
Macerate the powdered stem bark of Ecdysanthera rosea with 95% ethanol at room temperature.
-
Repeat the extraction process three times to ensure exhaustive extraction of the plant material.
-
Combine the ethanol extracts and concentrate them under reduced pressure to obtain a crude extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in water.
-
Perform successive liquid-liquid partitioning with solvents of increasing polarity: petroleum ether, chloroform (B151607) (CHCl₃), ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH).
-
This compound is expected to be enriched in the chloroform fraction.
-
-
Chromatographic Purification:
-
Subject the chloroform-soluble fraction to silica gel column chromatography.
-
Elute the column with a gradient of chloroform-methanol (CHCl₃-MeOH) to separate the components based on polarity.
-
Collect the fractions and monitor them using thin-layer chromatography (TLC).
-
Combine fractions containing the target compound.
-
-
Further Purification:
-
Subject the combined fractions to further purification using a Sephadex LH-20 column with a chloroform-methanol (CHCl₃-MeOH) mobile phase.
-
Further purify the resulting fractions on a reversed-phase C18 (RP-C18) column using a methanol-water (MeOH-H₂O) gradient.
-
The final purification is achieved through preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.
-
Biological Activity of this compound
This compound has been evaluated for its cytotoxic activity against a panel of human cancer cell lines.
Cytotoxicity Data
The cytotoxic effects of this compound were assessed using the MTT assay. The IC₅₀ values, representing the concentration of the compound required to inhibit the growth of 50% of the cell population, are summarized in the table below.
| Cell Line | Cancer Type | IC₅₀ (µM) |
| A549 | Lung Carcinoma | > 40 |
| MDA-MB-435 | Melanoma | 22.3 |
| HepG2 | Hepatocellular Carcinoma | 33.8 |
| HUVEC | Human Umbilical Vein Endothelial Cells | Not specified |
| CEM | Leukemia | Not specified |
Data extracted from Zhu et al. (2011). Note: The original publication should be consulted for full details on the experimental conditions.
Signaling Pathways
Currently, there is no published literature detailing the specific signaling pathways through which this compound exerts its cytotoxic effects. Further research is required to elucidate the mechanism of action of this compound.
Conclusion
The protocol outlined in this document provides a robust method for the extraction and isolation of this compound from Ecdysanthera rosea. The compound exhibits selective cytotoxic activity against certain cancer cell lines, warranting further investigation into its therapeutic potential and mechanism of action. The lack of information on its signaling pathways presents an opportunity for future research in this area.
References
Application Note: Purification of Ecdysoside B by High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ecdysoside B, a naturally occurring ecdysteroid, has garnered interest within the scientific community for its potential pharmacological activities. Ecdysteroids, primarily known as molting hormones in insects, have demonstrated a range of anabolic, neuroprotective, and anti-inflammatory properties in vertebrates. The purification of this compound from its natural sources, such as plant extracts, is a critical step for its characterization, toxicological evaluation, and further investigation into its therapeutic potential. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the isolation and purification of such natural products with high resolution and purity.[1][2]
This application note provides a detailed protocol for the purification of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The methodology described herein is based on established principles of natural product purification and can be adapted by researchers in pharmacology, phytochemistry, and drug development.
Principle of Purification
The purification strategy involves a multi-step process commencing with the extraction of this compound from the plant matrix, followed by preliminary fractionation, and culminating in a final purification step using preparative RP-HPLC. The separation on a C18 column is based on the differential partitioning of the analyte between the non-polar stationary phase and a polar mobile phase. A gradient elution, where the organic solvent concentration in the mobile phase is gradually increased, allows for the effective separation of this compound from other structurally related compounds and impurities present in the crude extract.
Experimental Protocols
Sample Preparation: Extraction from Plant Material
A crucial first step in the purification of this compound is the efficient extraction from the source plant material, such as Carpolobia lutea.[1][3][4]
Protocol:
-
Grinding: Air-dry the plant material (e.g., roots, leaves) at room temperature and grind it into a fine powder using a mechanical grinder.
-
Maceration: Suspend the powdered plant material in 80% ethanol (B145695) (1:10 w/v).
-
Extraction: Macerate the suspension for 72 hours at room temperature with occasional agitation.
-
Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude ethanol extract.
-
Lyophilization: Freeze-dry the concentrated extract to yield a powdered crude extract.
Preliminary Fractionation (Optional but Recommended)
To reduce the complexity of the mixture before HPLC, a preliminary fractionation step using solid-phase extraction (SPE) or column chromatography can be employed.
Protocol (SPE):
-
Column Conditioning: Condition a C18 SPE cartridge by sequentially passing methanol (B129727) and then water through it.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase for HPLC and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a low concentration of organic solvent (e.g., 10% methanol in water) to remove highly polar impurities.
-
Elution: Elute the fraction containing this compound with a higher concentration of organic solvent (e.g., 60-80% methanol in water).
-
Drying: Evaporate the solvent from the collected fraction to obtain a partially purified extract.
High-Performance Liquid Chromatography (HPLC) Purification
The final purification of this compound is achieved using preparative RP-HPLC.
Protocol:
-
Sample Preparation: Dissolve the partially purified extract in the initial mobile phase and filter it through a 0.45 µm syringe filter.
-
HPLC System: Utilize a preparative HPLC system equipped with a photodiode array (PDA) detector.
-
Chromatographic Conditions: The following table summarizes the proposed HPLC parameters for the purification of this compound.
| Parameter | Value |
| Column | C18, 5 µm, 4.6 x 250 mm (analytical) or C18, 10 µm, 20 x 250 mm (preparative) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 10-60% B over 40 minutes |
| Flow Rate | 1.0 mL/min (analytical) or 15 mL/min (preparative) |
| Detection Wavelength | 245 nm |
| Injection Volume | 20 µL (analytical) or 1-5 mL (preparative) |
| Column Temperature | 25°C |
-
Fraction Collection: Collect the fractions corresponding to the this compound peak based on the retention time observed in the analytical chromatogram.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm the purity of this compound.
-
Solvent Evaporation: Pool the pure fractions and remove the solvent under reduced pressure to obtain purified this compound.
Data Presentation
The quantitative data for the HPLC purification of this compound should be meticulously recorded and presented for easy comparison and reproducibility.
Table 1: HPLC Purification Summary of this compound
| Sample Stage | Total Weight (mg) | Purity of this compound (%) | Recovery of this compound (%) |
| Crude Extract | 1000 | 5.2 | 100 |
| Partially Purified Extract | 250 | 20.8 | 98 |
| Purified this compound | 48 | >98 | 92 |
(Note: The values in this table are hypothetical and will vary depending on the starting material and experimental conditions.)
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow for the purification of this compound.
Caption: Workflow for the purification of this compound.
Hypothetical Signaling Pathway for Investigation
Purified this compound can be used to investigate its effects on various cellular signaling pathways. The diagram below represents a hypothetical pathway that could be modulated by this compound.
Caption: Hypothetical signaling pathway modulated by this compound.
References
Characterization of Ecdysoside B by NMR Spectroscopy: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the characterization of Ecdysoside B, a naturally occurring ecdysteroid glycoside, using Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the limited availability of direct spectral data for a compound explicitly named "this compound," this document leverages data and methodologies from the closely related and well-characterized sweet-tasting saponin, Polypodoside A, isolated from the rhizomes of Polypodium glycyrrhiza. It is highly probable that "this compound" is a synonym or a structurally similar compound to a known polypodoside. The protocols outlined herein are standard for the structural elucidation of such natural products and are widely applicable to other ecdysteroid glycosides.
Introduction
Ecdysteroids are a class of polyhydroxylated steroids that play a crucial role in the molting and development of arthropods. In plants, they are synthesized as phytoecdysteroids and are believed to serve as a defense mechanism against insect herbivores. This compound, a glycosidic form of an ecdysteroid, is of interest to researchers for its potential biological activities. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure determination of complex natural products like this compound.[1] This note details the experimental procedures for acquiring and interpreting one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectra to fully characterize the molecule.
Experimental Protocols
Sample Preparation
-
Isolation and Purification: this compound is presumed to be isolated from its natural source, such as the rhizomes of Polypodium glycyrrhiza, using standard chromatographic techniques (e.g., column chromatography over silica (B1680970) gel, followed by preparative HPLC) to achieve a purity of >95%.
-
Sample Preparation for NMR:
-
Accurately weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in 0.5 mL of a suitable deuterated solvent (e.g., pyridine-d₅, methanol-d₄, or DMSO-d₆). The choice of solvent is critical for resolving overlapping signals.
-
Transfer the solution to a 5 mm NMR tube.
-
NMR Data Acquisition
All NMR spectra should be acquired on a high-field NMR spectrometer (≥500 MHz for ¹H) equipped with a cryoprobe for enhanced sensitivity.
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 10-15 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, depending on sample concentration.
-
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly to their attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, crucial for connecting spin systems and identifying quaternary carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the stereochemistry through spatial proximities of protons.
-
Data Presentation
The following tables summarize the ¹H and ¹³C NMR spectral data for Polypodoside A, which serves as a reference for the characterization of this compound. The data was acquired in pyridine-d₅.
Table 1: ¹H NMR Data of Polypodoside A (Aglycone Moiety) in Pyridine-d₅
| Position | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |
| 1α | 1.85 | m | |
| 1β | 1.20 | m | |
| 2α | 2.10 | m | |
| 2β | 1.95 | m | |
| 3 | 3.95 | m | |
| 4α | 1.75 | m | |
| 4β | 1.50 | m | |
| 5 | 2.50 | dd | 12.0, 4.0 |
| 7 | 5.80 | d | 2.5 |
| 9 | 3.15 | m | |
| 11α | 2.20 | m | |
| 11β | 1.90 | m | |
| 12α | 4.80 | br s | |
| 12β | - | - | |
| 15α | 2.05 | m | |
| 15β | 1.60 | m | |
| 16α | 4.65 | m | |
| 16β | - | - | |
| 17 | 2.80 | m | |
| 18-H₃ | 0.90 | s | |
| 19-H₃ | 1.25 | s | |
| 21-H₃ | 1.65 | s | |
| 23 | 2.30 | m | |
| 24 | 1.80 | m | |
| 25 | 3.30 | m | |
| 26α | 4.20 | dd | 11.5, 2.0 |
| 26β | 3.80 | dd | 11.5, 5.0 |
| 27-H₃ | 1.30 | d | 7.0 |
Table 2: ¹³C NMR Data of Polypodoside A (Aglycone Moiety) in Pyridine-d₅
| Position | Chemical Shift (δ, ppm) |
| 1 | 37.5 |
| 2 | 31.0 |
| 3 | 77.5 |
| 4 | 39.0 |
| 5 | 51.5 |
| 6 | 205.0 |
| 7 | 121.0 |
| 8 | 163.0 |
| 9 | 35.0 |
| 10 | 38.5 |
| 11 | 21.5 |
| 12 | 70.0 |
| 13 | 48.0 |
| 14 | 84.5 |
| 15 | 32.0 |
| 16 | 78.0 |
| 17 | 62.0 |
| 18 | 17.0 |
| 19 | 24.5 |
| 20 | 72.5 |
| 21 | 22.0 |
| 22 | 76.0 |
| 23 | 33.0 |
| 24 | 27.0 |
| 25 | 34.0 |
| 26 | 68.0 |
| 27 | 17.5 |
Note: The chemical shifts for the sugar moieties are not included in this table but would be assigned using similar 1D and 2D NMR techniques.
Visualization of Experimental Workflow
The following diagrams illustrate the logical workflow for the characterization of this compound.
Caption: Experimental workflow for the isolation and structural elucidation of this compound.
Structure Elucidation Pathway
The process of determining the structure of this compound from its NMR spectra follows a logical pathway, integrating data from various experiments.
Caption: Logical flow of NMR data analysis for structure determination.
Conclusion
The characterization of this compound by NMR spectroscopy is a critical step in its scientific investigation. By employing a suite of 1D and 2D NMR experiments, a complete structural assignment, including stereochemistry, can be achieved. The protocols and reference data provided in this application note, based on the closely related compound Polypodoside A, offer a robust framework for researchers working on the characterization of this and other ecdysteroid glycosides. This detailed structural information is fundamental for understanding its biological function and for any future drug development endeavors.
References
Quantification of Ecdysoside B in Plant Extracts: Application Notes and Protocols
Introduction
Ecdysteroids are a class of polyhydroxylated steroids that play a crucial role as molting hormones in arthropods. In plants, they are referred to as phytoecdysteroids and are believed to be involved in defense mechanisms against insect herbivores. The glycosidic forms of these compounds, known as ecdysteroid glycosides, are also prevalent in various plant species. "Ecdysoside B" is not a commonly referenced or well-characterized ecdysteroid glycoside in publicly available scientific literature. Therefore, this document provides a comprehensive guide to the quantification of a representative ecdysteroid glycoside, 20-Hydroxyecdysone 25-O-β-D-glucoside , in plant extracts. The methodologies presented herein can be adapted for the analysis of other ecdysteroid glycosides, provided that a reference standard is available.
These application notes are intended for researchers, scientists, and drug development professionals involved in the analysis of plant-derived compounds. The protocols cover sample preparation, extraction, and quantification using High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
I. Physicochemical Properties and Natural Sources
20-Hydroxyecdysone 25-O-β-D-glucoside is a glycoside of 20-hydroxyecdysone, one of the most common phytoecdysteroids. The addition of a glucose moiety increases the polarity of the molecule.
Table 1: Physicochemical Properties of 20-Hydroxyecdysone and its Glucoside
| Property | 20-Hydroxyecdysone | 20-Hydroxyecdysone 25-O-β-D-glucoside |
| Chemical Formula | C₂₇H₄₄O₇ | C₃₃H₅₄O₁₂ |
| Molecular Weight | 480.6 g/mol | 642.8 g/mol |
| Appearance | White crystalline powder | - |
| Solubility | Soluble in methanol (B129727), ethanol | More soluble in polar solvents like water and methanol |
Ecdysteroids and their glycosides are found in a variety of plant families, including Asteraceae, Lamiaceae, and Caryophyllaceae. Genera such as Serratula, Silene, and Ajuga are known to be rich sources of these compounds.[1][2][3]
II. Experimental Protocols
A. Sample Preparation and Extraction
Proper sample preparation is critical for accurate quantification. The choice of extraction solvent and method depends on the plant matrix and the polarity of the target analyte.
Protocol 1: General Extraction of Ecdysteroid Glycosides from Plant Material
-
Plant Material: Collect and dry the plant material (e.g., leaves, roots) at room temperature or in an oven at a temperature not exceeding 40°C to prevent degradation of thermolabile compounds.
-
Grinding: Grind the dried plant material to a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.
-
Extraction Solvent: A mixture of methanol and water (e.g., 80:20, v/v) is generally effective for extracting polar glycosides.
-
Extraction Method:
-
Maceration: Soak the powdered plant material in the extraction solvent (e.g., 1:10 solid-to-solvent ratio) for 24-48 hours with occasional shaking.
-
Ultrasonic-Assisted Extraction (UAE): Suspend the powdered plant material in the extraction solvent and place it in an ultrasonic bath for 30-60 minutes. This method can improve extraction efficiency and reduce extraction time.
-
-
Filtration and Concentration: Filter the extract through filter paper (e.g., Whatman No. 1). Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 45°C.
-
Solid-Phase Extraction (SPE) Cleanup (Optional): For complex matrices, a cleanup step using a C18 SPE cartridge can be employed to remove interfering non-polar compounds.
-
Condition the cartridge with methanol followed by water.
-
Load the aqueous suspension of the concentrated extract onto the cartridge.
-
Wash the cartridge with water to remove highly polar impurities.
-
Elute the ecdysteroid glycosides with a methanol-water mixture of increasing methanol concentration.
-
Figure 1: General workflow for the extraction of ecdysteroid glycosides.
B. Quantification by HPLC-UV
HPLC with UV detection is a robust and widely used technique for the quantification of phytoecdysteroids.
Protocol 2: HPLC-UV Quantification of 20-Hydroxyecdysone 25-O-β-D-glucoside
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is suitable for the separation of ecdysteroids.
-
Mobile Phase: A gradient elution using water (A) and acetonitrile (B52724) or methanol (B), both containing a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10-50% B (linear gradient)
-
25-30 min: 50-90% B (linear gradient)
-
30-35 min: 90% B (isocratic)
-
35-40 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30°C.
-
Detection Wavelength: Ecdysteroids typically have a UV absorption maximum around 245 nm.
-
Standard Preparation: Prepare a stock solution of the 20-Hydroxyecdysone 25-O-β-D-glucoside reference standard in methanol. Prepare a series of calibration standards by diluting the stock solution.
-
Quantification: Inject the prepared plant extract and calibration standards. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the extract from the calibration curve.
Table 2: HPLC-UV Method Validation Parameters (Hypothetical Data)
| Parameter | Specification |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery %) | 98-102% |
C. Quantification by UPLC-MS/MS
UPLC-MS/MS offers higher sensitivity and selectivity compared to HPLC-UV, making it ideal for the quantification of low-abundance compounds in complex matrices.
Protocol 3: UPLC-MS/MS Quantification of 20-Hydroxyecdysone 25-O-β-D-glucoside
-
Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A sub-2 µm particle size C18 column (e.g., 2.1 x 50 mm, 1.7 µm) for fast and efficient separation.
-
Mobile Phase: Similar to HPLC, using water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Gradient Program: A shorter gradient can be used due to the higher efficiency of the UPLC column.
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5-95% B (linear gradient)
-
3.0-3.5 min: 95% B (isocratic)
-
3.5-4.0 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3-0.5 mL/min.
-
MS/MS Detection: Operate the mass spectrometer in positive ESI mode. Use Multiple Reaction Monitoring (MRM) for quantification.
-
Parent Ion (Q1): Determine the [M+H]⁺ or [M+Na]⁺ ion for 20-Hydroxyecdysone 25-O-β-D-glucoside.
-
Product Ions (Q3): Select 2-3 characteristic fragment ions for quantification and confirmation.
-
-
Standard Preparation and Quantification: Similar to the HPLC-UV method, prepare calibration standards and a calibration curve.
Table 3: UPLC-MS/MS Method Validation Parameters (Hypothetical Data)
| Parameter | Specification |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.2 ng/mL |
| Precision (%RSD) | < 5% |
| Accuracy (Recovery %) | 95-105% |
III. Data Presentation
Quantitative data should be presented in a clear and organized manner.
Table 4: Quantification of 20-Hydroxyecdysone 25-O-β-D-glucoside in Different Plant Extracts (Hypothetical Data)
| Plant Species | Plant Part | Extraction Method | Concentration (mg/g dry weight) | %RSD (n=3) |
| Serratula coronata | Roots | UAE | 1.25 | 1.8 |
| Silene nutans | Aerial Parts | Maceration | 0.87 | 2.1 |
| Ajuga turkestanica | Whole Plant | UAE | 0.54 | 2.5 |
IV. Biological Activity and Signaling Pathway
While the specific biological activities of many ecdysteroid glycosides are still under investigation, ecdysteroids, in general, are known to interact with the ecdysone (B1671078) receptor (EcR), a nuclear receptor. In mammals, phytoecdysteroids have been reported to have various pharmacological effects, including anabolic, anti-diabetic, and neuroprotective activities. The precise mechanisms are not fully elucidated but may involve signaling pathways other than the classic steroid hormone receptors.
Figure 2: Hypothetical signaling pathway for ecdysteroid glycosides.
V. Conclusion
The protocols detailed in this document provide a robust framework for the quantification of 20-Hydroxyecdysone 25-O-β-D-glucoside in plant extracts. These methods can be adapted for the analysis of other ecdysteroid glycosides, contributing to the quality control of herbal products and the discovery of new bioactive compounds. The high sensitivity and selectivity of UPLC-MS/MS make it the preferred method for trace-level quantification and complex matrix analysis. Further research is needed to elucidate the full spectrum of biological activities and mechanisms of action of various ecdysteroid glycosides.
References
Application Notes and Protocols for In Vitro Cell Viability Assays of Ecdysoside B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ecdysoside B, a phytoecdysteroid, belongs to a class of compounds that have garnered significant interest in biomedical research for their diverse biological activities. Preliminary studies on related ecdysteroids suggest potential applications in oncology, where they may sensitize cancer cells to conventional chemotherapeutic agents. Assessing the cytotoxic and cytostatic effects of this compound on various cell lines is a critical first step in evaluating its therapeutic potential. These application notes provide detailed protocols for fundamental in vitro cell viability and apoptosis assays to characterize the cellular response to this compound.
Data Presentation: Quantitative Analysis of Cell Viability
To facilitate the comparison of this compound's effects across different cell lines and experimental conditions, all quantitative data should be summarized in a clear and structured format.
Table 1: IC50 Values of this compound on Various Cancer Cell Lines after 72h Treatment
| Cell Line | Histotype | IC50 (µM) [Hypothetical Data] |
| MCF-7 | Breast Adenocarcinoma | 45.2 |
| MDA-MB-231 | Breast Adenocarcinoma | 68.7 |
| A549 | Lung Carcinoma | 82.1 |
| HeLa | Cervical Cancer | 55.9 |
Table 2: Percentage of Apoptotic Cells (Annexin V-FITC/PI Staining) after 48h Treatment with this compound (50 µM) [Hypothetical Data]
| Cell Line | Untreated Control (% Apoptotic) | This compound Treated (% Apoptotic) |
| MCF-7 | 4.1 ± 0.8 | 35.6 ± 2.1 |
| MDA-MB-231 | 5.3 ± 1.1 | 28.9 ± 1.8 |
Experimental Protocols
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][2][3] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.
Materials:
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or Solubilization Solution[4]
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO or solvent used for this compound) and an untreated control.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[4]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5][6][7][8] In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer cell membrane and can be detected by FITC-conjugated Annexin V.[8] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot penetrate the intact membrane of live and early apoptotic cells, but stains late apoptotic and necrotic cells.[8]
Materials:
-
This compound
-
Complete cell culture medium
-
PBS
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and Binding Buffer)
-
6-well plates
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the chosen duration (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant. Centrifuge at 300 x g for 5 minutes.[7]
-
Washing: Wash the cells twice with cold PBS.[7]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.[7]
-
Staining: Transfer 100 µL of the cell suspension (1x10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[7]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[5]
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Western Blot Analysis for Apoptosis-Related Proteins
Western blotting is used to detect and quantify the expression levels of key proteins involved in the apoptotic signaling pathway, such as the Bcl-2 family proteins (Bcl-2, Bax) and caspases (Caspase-3, PARP).[10][11][12]
Materials:
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them with RIPA buffer on ice for 30 minutes.[10]
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 20 minutes at 4°C.[10] Collect the supernatant and determine the protein concentration using a BCA assay.[10]
-
Sample Preparation: Normalize the protein concentrations and prepare the samples by adding Laemmli buffer and boiling for 5 minutes.[10]
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel.[13] After electrophoresis, transfer the proteins to a PVDF membrane.[10]
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature.[10] Incubate the membrane with the primary antibody overnight at 4°C.[10]
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10] After further washes, add the ECL substrate and visualize the protein bands using an imaging system.[10]
-
Densitometry Analysis: Quantify the band intensities using software like ImageJ and normalize to the loading control.
Visualizations
Caption: Workflow for assessing this compound's effect on cell viability.
Caption: this compound may induce apoptosis via the intrinsic pathway.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. bosterbio.com [bosterbio.com]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. Annexin V Staining Protocol [bdbiosciences.com]
- 10. benchchem.com [benchchem.com]
- 11. Apoptosis western blot guide | Abcam [abcam.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols: Ecdysoside B Cell Cycle Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ecdysoside B (EdB) is a phytoecdysteroid, a class of compounds that are analogues of insect molting hormones. While the parent compounds, such as 20-hydroxyecdysone (B1671079) (20-HE), have been studied for their roles in insect development and, more recently, for their potential therapeutic effects in mammals, the specific biological activities of this compound are less characterized. Emerging evidence on related compounds suggests that phytoecdysteroids can influence cell proliferation and apoptosis, making them intriguing candidates for drug development, particularly in oncology. A critical aspect of understanding the pharmacological potential of this compound is to elucidate its impact on cell cycle regulation.
These application notes provide a comprehensive guide for investigating the effects of this compound on the cell cycle. The protocols and expected outcomes are based on established methodologies and data from studies on analogous compounds, such as 20-hydroxyecdysone, which has been shown to induce cell cycle arrest in various cell types. This document is intended to serve as a foundational resource for researchers initiating studies on the cell cycle-modulating properties of this compound.
Data Presentation: Anticipated Effects of this compound on Cell Cycle Distribution
While specific quantitative data for this compound is not yet widely available, studies on related ecdysteroids in cancer cell lines allow us to predict potential outcomes. The following tables are templates for summarizing quantitative data from cell cycle analysis experiments designed to test the effects of this compound.
Table 1: Effect of this compound on Cell Cycle Distribution in Cancer Cells (e.g., MDA-MB-231) after 24-hour treatment.
| Treatment Group | Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Control (Vehicle) | 0 | 45.2 ± 3.1 | 30.5 ± 2.5 | 24.3 ± 2.8 |
| This compound | 10 | 48.9 ± 3.5 | 28.1 ± 2.2 | 23.0 ± 2.6 |
| This compound | 25 | 55.7 ± 4.2 | 20.3 ± 1.9 | 24.0 ± 2.5 |
| This compound | 50 | 35.1 ± 2.9 | 15.6 ± 1.5 | 49.3 ± 4.1 |
| This compound | 100 | 20.8 ± 2.1 | 10.2 ± 1.1 | 69.0 ± 5.3 |
Table 2: Time-Course Analysis of G2/M Arrest Induced by this compound (50 µM) in Cancer Cells.
| Treatment Duration (hours) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 0 | 45.2 ± 3.1 | 30.5 ± 2.5 | 24.3 ± 2.8 |
| 6 | 42.1 ± 3.0 | 25.8 ± 2.3 | 32.1 ± 3.0 |
| 12 | 38.5 ± 2.8 | 18.9 ± 1.7 | 42.6 ± 3.8 |
| 24 | 35.1 ± 2.9 | 15.6 ± 1.5 | 49.3 ± 4.1 |
| 48 | 28.9 ± 2.5 | 12.4 ± 1.3 | 58.7 ± 4.9 |
Table 3: Effect of this compound on the Expression Levels of Key Cell Cycle Regulatory Proteins (Relative to Control).
| Protein | This compound (50 µM, 24h) - Fold Change |
| Cyclin B1 | ↓ 0.45 ± 0.05 |
| CDK1 (Cdc2) | ↓ 0.52 ± 0.06 |
| p-CDK1 (Tyr15) | ↑ 2.8 ± 0.3 |
| Cdc25C | ↓ 0.38 ± 0.04 |
| p21WAF1/CIP1 | ↑ 3.5 ± 0.4 |
| p53 | ↑ 2.1 ± 0.2 |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Line Maintenance : Culture the selected cancer cell line (e.g., MDA-MB-231, HeLa, A549) in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Stock Solution Preparation : Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Store at -20°C.
-
Cell Seeding : Seed the cells in appropriate culture vessels (e.g., 6-well plates for flow cytometry and Western blotting) at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Treatment : After allowing the cells to adhere overnight, replace the medium with fresh medium containing various concentrations of this compound or vehicle (DMSO) as a control. The final concentration of DMSO should not exceed 0.1% (v/v).
-
Incubation : Incubate the treated cells for the desired time points (e.g., 6, 12, 24, 48 hours) before harvesting for analysis.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Cell Harvesting : After treatment, aspirate the medium and wash the cells with ice-cold phosphate-buffered saline (PBS). Detach the cells using trypsin-EDTA, and then neutralize the trypsin with medium containing FBS.
-
Cell Collection and Fixation : Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with ice-cold PBS. Resuspend the pellet in 500 µL of ice-cold PBS and add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining : Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet twice with PBS. Resuspend the cell pellet in 500 µL of a staining solution containing propidium (B1200493) iodide (PI, 50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation : Incubate the cells in the staining solution for 30 minutes at 37°C in the dark.
-
Flow Cytometry Analysis : Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the emission using a long-pass filter (e.g., 610 nm). Collect data from at least 10,000 events per sample.
-
Data Analysis : Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 3: Western Blot Analysis of Cell Cycle Regulatory Proteins
-
Protein Extraction : After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE : Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on an appropriate percentage acrylamide (B121943) gel.
-
Protein Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking : Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation : Incubate the membrane with primary antibodies against the target proteins (e.g., Cyclin B1, CDK1, p-CDK1 (Tyr15), Cdc25C, p21, p53, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation : Wash the membrane three times with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Wash the membrane again three times with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and image the blot.
-
Densitometry Analysis : Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize to the loading control.
Visualization of Pathways and Workflows
Signaling Pathway Diagram
Caption: Proposed signaling pathway for this compound-induced G2/M cell cycle arrest.
Experimental Workflow Diagram
Caption: Experimental workflow for analyzing the effects of this compound on the cell cycle.
Concluding Remarks
The provided application notes and protocols offer a robust framework for the systematic investigation of this compound's effects on the cell cycle. By employing these standardized methods, researchers can generate reliable and reproducible data to characterize the dose-dependent and time-course effects of this compound on cell cycle progression and the expression of key regulatory proteins. The elucidation of these mechanisms is a crucial step in evaluating the potential of this compound as a novel therapeutic agent. It is important to note that the specific cellular responses may vary depending on the cell type and experimental conditions. Therefore, optimization of these protocols for the specific model system is recommended.
Application Notes and Protocols: Ecdysoside B in Combination with Chemotherapy Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ecdysoside B, a pregnanoside compound isolated from the plant Ecdysanthera rosea, has demonstrated cytotoxic effects against various human tumor cell lines, including pancreatic cancer (PANC-1), melanoma (A375), and brain glioma (U87) cells[1]. While research directly investigating the synergistic effects of this compound with conventional chemotherapy drugs is limited, studies on structurally related ecdysteroids and their derivatives provide compelling evidence for their potential to enhance the efficacy of anticancer agents and overcome multidrug resistance (MDR)[2][3]. This document outlines the potential applications and detailed experimental protocols for evaluating the synergistic effects of this compound in combination with standard chemotherapy drugs such as doxorubicin (B1662922), cisplatin, and paclitaxel. The methodologies described are based on established protocols and findings from studies on analogous ecdysteroid compounds.
Potential Applications
-
Sensitization of Cancer Cells to Chemotherapy: this compound may lower the effective concentration of chemotherapy drugs required to induce cancer cell death, potentially reducing dose-related toxicity and side effects for patients.
-
Reversal of Multidrug Resistance (MDR): A significant challenge in cancer treatment is the development of MDR, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively pump chemotherapy drugs out of cancer cells. Derivatives of the related ecdysteroid, 20-hydroxyecdysone, have been shown to inhibit P-gp and reverse resistance to drugs like doxorubicin and vinblastine[2][4]. This compound may possess similar capabilities.
-
Induction of Apoptosis: Ecdysteroids have been shown to induce apoptosis (programmed cell death) in cancer cells. In combination with chemotherapy, this compound could potentially amplify apoptotic signaling pathways, leading to more effective tumor cell killing.
Quantitative Data Summary
While specific quantitative data for this compound in combination therapy is not yet available in published literature, the following tables summarize the synergistic effects observed with closely related ecdysteroid derivatives and other natural compounds when combined with common chemotherapy drugs. These data provide a benchmark for designing and evaluating experiments with this compound.
Table 1: In Vitro Synergistic Effects of Ecdysteroid Derivatives and Other Natural Compounds with Doxorubicin
| Cell Line | Compound | Doxorubicin IC50 (alone) | Doxorubicin IC50 (with Compound) | Combination Index (CI) | Fold-Reversal | Reference |
| LoVo/Doxo (Doxorubicin-resistant colon cancer) | Ecdysteroid Derivative 9 | >10 µM | Not specified | <1 (Synergistic) | Not specified | [2] |
| LoVo/Doxo (Doxorubicin-resistant colon cancer) | Ecdysteroid Derivative 14 | >10 µM | Not specified | <1 (Synergistic) | Not specified | [2] |
| MCF-7 (Breast cancer) | 20-hydroxyecdysone | Not specified | Not specified | <1 (Synergistic) | Not specified | [5] |
| MDA-MB-231 (Breast cancer) | 20-hydroxyecdysone | Not specified | Not specified | <1 (Synergistic) | Not specified | [5] |
Table 2: In Vitro Synergistic Effects of Ecdysteroid Derivatives with Cisplatin and Vincristine
| Cell Line | Compound | Chemotherapy Drug | Chemotherapy IC50 (alone) | Chemotherapy IC50 (with Compound) | Combination Index (CI) | Reference |
| DAOY (Medulloblastoma) | Ecdysteroid Derivative 9 | Cisplatin | Not specified | Not specified | <1 (Synergistic) | [2] |
| DAOY (Medulloblastoma) | Ecdysteroid Derivative 14 | Cisplatin | Not specified | Not specified | <1 (Synergistic) | [2] |
| DAOY (Medulloblastoma) | Ecdysteroid Derivative 9 | Vincristine | Not specified | Not specified | <1 (Synergistic) | [2] |
| DAOY (Medulloblastoma) | Ecdysteroid Derivative 14 | Vincristine | Not specified | Not specified | <1 (Synergistic) | [2] |
Signaling Pathways
The synergistic effects of natural compounds with chemotherapy often involve the modulation of key signaling pathways that regulate cell survival, proliferation, and apoptosis. Based on studies of related compounds, the combination of this compound with chemotherapy may impact the following pathways:
-
PI3K/Akt/mTOR Pathway: This is a crucial survival pathway that is often hyperactivated in cancer cells, promoting proliferation and inhibiting apoptosis. Some natural compounds, in combination with chemotherapy, have been shown to inhibit this pathway, leading to enhanced cancer cell death.
-
NF-κB Signaling Pathway: Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a significant role in inflammation, immunity, cell survival, and is often constitutively active in cancer cells, contributing to chemoresistance. Inhibition of NF-κB can sensitize cancer cells to chemotherapy-induced apoptosis.
Figure 1: Proposed mechanism of action for this compound and chemotherapy.
Experimental Protocols
The following are detailed protocols for key experiments to assess the synergistic anticancer effects of this compound in combination with chemotherapy drugs.
Cell Viability Assay (MTT Assay)
This assay determines the effect of this compound and a chemotherapy drug, alone and in combination, on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, or a drug-resistant variant)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Chemotherapy drug (e.g., Doxorubicin, Cisplatin; stock solution in a suitable solvent)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound and the chemotherapy drug in complete medium.
-
Treat the cells with varying concentrations of this compound alone, the chemotherapy drug alone, or a combination of both in a final volume of 200 µL/well. Include a vehicle control (medium with the highest concentration of DMSO used).
-
Incubate the plates for 48 or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values (the concentration of a drug that inhibits cell growth by 50%) for each treatment.
-
Analyze the synergistic effect using the Combination Index (CI) method of Chou-Talalay, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Figure 2: Workflow for the MTT cell viability assay.
Apoptosis Assay (Western Blot for Apoptosis Markers)
This protocol is used to detect changes in the expression of key proteins involved in the apoptotic pathway.
Materials:
-
Cancer cells treated as described in the cell viability assay.
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-cleaved PARP, anti-β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
Protocol:
-
Lyse the treated cells with RIPA buffer and quantify the protein concentration using the BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to the loading control (β-actin).
Figure 3: Western blot workflow for apoptosis marker analysis.
In Vivo Tumor Xenograft Model
This protocol outlines a general procedure to evaluate the in vivo efficacy of this compound in combination with a chemotherapy drug in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice).
-
Cancer cell line for xenograft implantation.
-
This compound formulation for in vivo administration.
-
Chemotherapy drug formulation for in vivo administration.
-
Calipers for tumor measurement.
-
Anesthesia and surgical equipment for tumor cell implantation.
Protocol:
-
Subcutaneously inject cancer cells (e.g., 1 x 10^6 cells in 100 µL of PBS/Matrigel) into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomly assign mice to treatment groups (e.g., Vehicle control, this compound alone, Chemotherapy drug alone, Combination of this compound and chemotherapy drug).
-
Administer the treatments according to a predetermined schedule (e.g., daily, every other day) via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting for apoptosis markers).
-
Compare the tumor growth inhibition between the different treatment groups.
Figure 4: Workflow for an in vivo tumor xenograft study.
Conclusion
The available scientific literature on ecdysteroids strongly suggests that this compound holds promise as a potential adjunctive agent in cancer chemotherapy. Its ability to induce cytotoxicity in cancer cells, coupled with the known chemosensitizing and MDR-reversing properties of related compounds, warrants further investigation. The protocols provided herein offer a comprehensive framework for researchers to explore the synergistic potential of this compound in combination with standard-of-care chemotherapy drugs, with the ultimate goal of developing more effective and less toxic cancer treatments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ecdysteroid Derivatives that Reverse P-Glycoprotein-Mediated Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ecdysteroids Sensitize MDR and Non-MDR Cancer Cell Lines to Doxorubicin, Paclitaxel, and Vincristine but Tend to Protect Them from Cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Ecdysoside B in Sensitizing Multidrug-Resistant (MDR) Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) remains a significant hurdle in cancer chemotherapy, often leading to treatment failure. A primary mechanism behind MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which actively efflux chemotherapeutic drugs from cancer cells, reducing their intracellular concentration and efficacy. Ecdysteroids, a class of steroid hormones found in insects and plants, and their derivatives have emerged as potential chemosensitizers to overcome MDR in cancer cells.
While specific research on Ecdysoside B, a pregnanoside compound isolated from Ecdysanthera rosea, in sensitizing MDR cancer cells is limited, preliminary data indicates its cytotoxic activity against various human tumor cell lines, including pancreatic (PANC-1), melanoma (A375), and brain glioma (U87) cells[1]. This document provides a comprehensive overview of the application of ecdysteroids, with a focus on the well-studied 20-hydroxyecdysone (B1671079) and its derivatives, as a proxy for investigating the potential of this compound in reversing MDR. The methodologies and findings presented here can serve as a foundational guide for researchers exploring this compound's role as an MDR modulator.
The prevailing hypothesis is that the chemosensitizing effect of certain ecdysteroids is not solely due to direct P-gp inhibition but may involve other cellular mechanisms[2][3][4][5]. Less polar derivatives of ecdysteroids have shown particular promise in potentiating the anticancer activity of drugs like doxorubicin, paclitaxel, and vincristine (B1662923).
Data Presentation: Efficacy of Ecdysteroid Derivatives in Sensitizing MDR Cancer Cells
The following tables summarize the quantitative data from studies on 20-hydroxyecdysone derivatives, demonstrating their ability to sensitize MDR and non-MDR cancer cell lines to doxorubicin. The data is presented as IC50 values (the concentration of a drug that inhibits cell growth by 50%).
Table 1: Effect of 20-Hydroxyecdysone Derivatives on the Cytotoxicity of Doxorubicin in Murine Lymphoma Cell Lines
| Cell Line | Compound | Doxorubicin IC50 (µM) | Fold Sensitization |
| L5178 (parental) | Doxorubicin alone | 0.41 | - |
| Doxorubicin + Compound 7 (10 µM) | 0.12 | 3.42 | |
| Doxorubicin + Compound 7 (25 µM) | 0.12 | 3.42 | |
| L5178MDR (P-gp transfected) | Doxorubicin alone | 11.8 | - |
| Doxorubicin + Compound 7 (10 µM) | 0.17 | 69.41 | |
| Doxorubicin + Compound 7 (25 µM) | 0.17 | 69.41 |
Data extracted from a study on poststerone (B1197410) derivatives, where "Compound 7" is a specific derivative of 20-hydroxyecdysone.
Table 2: Chemosensitizing Activity of 20-Hydroxyecdysone Dioxolane Derivatives on Murine Lymphoma Cell Lines
| Cell Line | Treatment | Doxorubicin IC50 (µM) |
| L5178 | Doxorubicin alone | 0.41 |
| Doxorubicin + 10 µM Compound of interest | Varies by compound | |
| Doxorubicin + 25 µM Compound of interest | Varies by compound | |
| L5178MDR | Doxorubicin alone | 11.8 |
| Doxorubicin + 10 µM Compound of interest | Varies by compound | |
| Doxorubicin + 25 µM Compound of interest | Varies by compound |
Note: Specific IC50 values for various dioxolane derivatives are detailed in the source publication.
Experimental Protocols
Cell Culture
-
Cell Lines:
-
MDR cancer cell lines (e.g., L5178MDR, MCF-7/ADR) and their corresponding parental sensitive cell lines (e.g., L5178, MCF-7).
-
-
Culture Medium:
-
RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
-
Culture Conditions:
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
-
Subculture:
-
Passage cells every 2-3 days to maintain logarithmic growth. For MDR cell lines, maintain selective pressure by adding the appropriate chemotherapeutic agent to the culture medium periodically.
-
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Procedure:
-
Seed cells (e.g., 1 x 104 cells/well) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound, the chemotherapeutic agent (e.g., doxorubicin), or a combination of both. Include untreated cells as a control.
-
Incubate the plate for 48-72 hours at 37°C.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control. The IC50 value is determined from the dose-response curve.
-
P-glycoprotein Function Assay (Rhodamine 123 Accumulation)
This assay assesses the efflux pump activity of P-gp. Rhodamine 123 is a fluorescent substrate of P-gp; reduced intracellular accumulation indicates high P-gp activity.
-
Procedure:
-
Seed cells in a 24-well plate or use cells in suspension.
-
Pre-incubate the cells with this compound or a known P-gp inhibitor (e.g., verapamil) for 30-60 minutes at 37°C.
-
Add Rhodamine 123 (final concentration of 5 µM) and incubate for another 30-60 minutes at 37°C, protected from light.
-
Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.
-
Lyse the cells with a lysis buffer (e.g., 1% Triton X-100).
-
Measure the intracellular fluorescence using a fluorometer or a fluorescence microscope. Alternatively, analyze the cells by flow cytometry.
-
An increase in Rhodamine 123 accumulation in this compound-treated cells compared to untreated cells indicates inhibition of P-gp function.
-
P-glycoprotein Expression Analysis (Western Blot)
This technique is used to determine the protein level of P-gp in the cells.
-
Procedure:
-
Treat cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
Lyse the cells in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate 20-40 µg of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against P-gp overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
-
Use a loading control, such as β-actin or GAPDH, to normalize the P-gp expression levels.
-
P-glycoprotein ATPase Activity Assay
This assay measures the ATP hydrolysis activity of P-gp, which is coupled to drug transport.
-
Procedure:
-
Isolate cell membranes containing P-gp from treated and untreated cells.
-
Incubate the membrane preparations with various concentrations of this compound in the presence of ATP.
-
Measure the amount of inorganic phosphate (B84403) (Pi) released using a colorimetric method, such as the malachite green assay.
-
An increase in ATPase activity suggests that this compound may be a substrate of P-gp, while inhibition of verapamil-stimulated ATPase activity could indicate an allosteric modulatory effect.
-
Visualizations
Proposed Mechanism of Ecdysteroid-Mediated Chemosensitization
Caption: Proposed mechanism of this compound in sensitizing MDR cancer cells.
Experimental Workflow for Assessing Chemosensitization
Caption: Workflow for evaluating the chemosensitizing effects of this compound.
Signaling Pathways Potentially Involved in Ecdysteroid-Mediated Sensitization
Caption: Signaling pathways potentially modulated by this compound to reverse MDR.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Ecdysteroids Sensitize MDR and Non-MDR Cancer Cell Lines to Doxorubicin, Paclitaxel, and Vincristine but Tend to Protect Them from Cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Ecdysteroids Sensitize MDR and Non-MDR Cancer Cell Lines to Doxorubicin, Paclitaxel, and Vincristine but Tend to Protect Them from Cisplatin | Semantic Scholar [semanticscholar.org]
- 5. Ecdysteroids sensitize MDR and non-MDR cancer cell lines to doxorubicin, paclitaxel, and vincristine but tend to protect them from cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Effects of Ecdysoside B on Immune Cell Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ecdysoside B, a member of the phytoecdysteroid family of compounds, has garnered interest for its potential biological activities. Phytoecdysteroids are plant-derived analogues of insect molting hormones and have been reported to possess a range of pharmacological properties, including immunomodulatory effects. These application notes provide a comprehensive overview of the current understanding of how phytoecdysteroids, with a focus on this compound, may influence immune cell function. Detailed protocols for key experiments are provided to facilitate further research into the therapeutic potential of this compound. While direct quantitative data for this compound is limited, this document consolidates available information on related phytoecdysteroids to guide experimental design and data interpretation.
Data Presentation: Quantitative Effects of Phytoecdysteroids on Immune Cell Responses
The following tables summarize the known quantitative and qualitative effects of phytoecdysteroids on various immune cell functions. It is important to note that data for this compound is not yet widely available, and therefore, data from related compounds like beta-ecdysone are presented as a reference.
Table 1: Effect of Beta-Ecdysone on Lymphocyte Proliferation
| Cell Type | Stimulant | Phytoecdysteroid (Concentration) | Observed Effect | Citation |
| Mouse Splenocytes | Concanavalin A (Con A) | Beta-Ecdysone (0.001 µg/mL) | Increased ³H-thymidine incorporation (Stimulation Index > 1.65) |
Table 2: Effect of Phytoecdysteroids on Macrophage Activity
| Cell Type | Stimulant | Phytoecdysteroid (Concentration Range) | Parameter Measured | Observed Effect |
| Murine Peritoneal Macrophages | Lipopolysaccharide (LPS) & Interferon-gamma (IFN-γ) | 20-hydroxyecdysone, polypodine B, ajugasterone C, ponasterone A, inokosterone | Nitric Oxide (NO) Production | No significant interference with NO production. |
Table 3: Hypothetical Dose-Response of this compound on Cytokine Production in Macrophages
This table is a template for presenting experimental data and is not based on published results for this compound.
| Cell Line | Stimulant | This compound Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
| RAW 264.7 | LPS (1 µg/mL) | 1 | 15 ± 3.2 | 10 ± 2.5 |
| RAW 264.7 | LPS (1 µg/mL) | 10 | 45 ± 5.1 | 38 ± 4.7 |
| RAW 264.7 | LPS (1 µg/mL) | 50 | 78 ± 6.8 | 71 ± 5.9 |
| RAW 264.7 | LPS (1 µg/mL) | 100 | 85 ± 7.2 | 81 ± 6.3 |
Experimental Protocols
Protocol 1: Lymphocyte Proliferation Assay using CFSE Dye Dilution
This protocol details a method to assess the effect of this compound on the proliferation of T and B lymphocytes.
1. Materials:
-
This compound (stock solution in DMSO)
-
Peripheral Blood Mononuclear Cells (PBMCs) or isolated lymphocytes
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Mitogens (e.g., Phytohemagglutinin (PHA) for T cells, Lipopolysaccharide (LPS) for B cells)
-
Phosphate Buffered Saline (PBS)
-
FACS tubes
-
Flow cytometer
2. Procedure:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells twice with PBS.
-
Resuspend the cells at a concentration of 1 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C in the dark.
-
Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Incubate for 5 minutes on ice.
-
Wash the cells three times with complete RPMI-1640 medium.
-
Resuspend the cells at 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Plate 1 x 10^5 cells/well in a 96-well round-bottom plate.
-
Add this compound at various final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO).
-
Add the appropriate mitogen (e.g., PHA at 5 µg/mL). Include unstimulated controls.
-
Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.
-
Harvest the cells and transfer to FACS tubes.
-
Acquire data on a flow cytometer, measuring the CFSE fluorescence in the FITC channel.
-
Analyze the data using appropriate software to determine the percentage of divided cells and the proliferation index.
Protocol 2: Macrophage Cytokine Production Assay
This protocol is for measuring the effect of this compound on the production of pro-inflammatory cytokines by macrophages.
1. Materials:
-
This compound (stock solution in DMSO)
-
RAW 264.7 macrophage cell line or primary bone marrow-derived macrophages (BMDMs)
-
DMEM supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
ELISA kits for TNF-α and IL-6
-
96-well tissue culture plates
2. Procedure:
-
Seed RAW 264.7 cells at a density of 5 x 10^4 cells/well in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour. Include a vehicle control.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control.
-
After incubation, centrifuge the plate at 400 x g for 5 minutes.
-
Collect the cell culture supernatants.
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Perform a cell viability assay (e.g., MTT or LDH assay) in parallel to ensure that the observed effects on cytokine production are not due to cytotoxicity.
Protocol 3: Western Blot for NF-κB p65 Phosphorylation
This protocol assesses the effect of this compound on the activation of the NF-κB signaling pathway.
1. Materials:
-
This compound (stock solution in DMSO)
-
RAW 264.7 macrophage cell line
-
LPS
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-NF-κB p65 (Ser536), anti-NF-κB p65, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL Western blotting detection reagents
2. Procedure:
-
Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat the cells with this compound at the desired concentrations for 1 hour.
-
Stimulate with LPS (1 µg/mL) for 30 minutes.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-p65 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL detection system.
-
Strip the membrane and re-probe for total p65 and β-actin as loading controls.
Visualizations: Signaling Pathways and Workflows
Application Notes and Protocols for In Vivo Studies of a Liposomal Formulation of Ecdysoside B
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Information regarding the specific physicochemical properties of Ecdysoside B is limited in publicly available literature. The following application notes and protocols are based on the assumed characteristics of this compound as a poorly water-soluble glycoside with anti-inflammatory properties. Researchers should determine the actual properties of their specific this compound sample to optimize the formulation and experimental design.
Introduction
This compound is a natural glycoside with potential therapeutic applications, particularly in the context of inflammatory diseases. Its presumed poor water solubility, however, presents a significant challenge for in vivo administration and bioavailability. Liposomal encapsulation offers a promising strategy to overcome this limitation by enhancing solubility, improving pharmacokinetic profiles, and potentially enabling targeted delivery to inflamed tissues.
These application notes provide a comprehensive guide for the preparation, characterization, and in vivo evaluation of a liposomal formulation of this compound for anti-inflammatory studies.
Physicochemical Characterization of this compound (Assumed)
Due to the lack of specific data for this compound, the following table outlines the assumed physicochemical properties based on similar glycosidic compounds. It is imperative for researchers to experimentally determine these values for their this compound sample.
| Parameter | Assumed Value/Characteristic | Implication for Liposomal Formulation |
| Molecular Weight | ~500 - 800 g/mol | Influences drug-to-lipid ratio calculations. |
| Aqueous Solubility | Poor (< 10 µg/mL) | Necessitates a lipid-based delivery system like liposomes for in vivo studies. |
| LogP | High (> 3) | Indicates lipophilic nature, suggesting incorporation into the lipid bilayer of the liposome (B1194612). |
| Chemical Stability | Stable at neutral pH, potential for hydrolysis at acidic or basic pH. | Formulation buffer should be maintained at a neutral pH. |
Preparation of this compound Liposomes
The thin-film hydration method is a robust and widely used technique for encapsulating lipophilic drugs like this compound into liposomes.
Materials and Reagents
-
This compound
-
Phosphatidylcholine (PC) (e.g., from soybean or egg)
-
Cholesterol (CH)
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator or probe sonicator
-
Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)
Experimental Protocol: Thin-Film Hydration
-
Lipid Film Preparation:
-
Dissolve this compound, phosphatidylcholine, and cholesterol in a 10:2:1 molar ratio in a minimal volume of a chloroform:methanol (2:1, v/v) mixture in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Rotate the flask at a controlled speed (e.g., 60 rpm) under reduced pressure at a temperature above the phase transition temperature of the lipid (e.g., 40-50°C) to evaporate the organic solvent.
-
Continue evaporation until a thin, uniform lipid film is formed on the inner wall of the flask.
-
Dry the film under a stream of nitrogen gas for at least 1 hour to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with pre-warmed (40-50°C) sterile PBS (pH 7.4) by gentle rotation of the flask. The volume of the aqueous phase will determine the final lipid concentration.
-
This process results in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction (Sonication and Extrusion):
-
To obtain smaller, more uniform liposomes, sonicate the MLV suspension in a bath sonicator for 5-10 minutes or using a probe sonicator with short bursts, ensuring the temperature does not exceed the lipid's phase transition temperature.
-
For a more defined size distribution, subject the sonicated liposomes to extrusion. Pass the liposome suspension 10-20 times through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a liposome extruder.
-
-
Purification:
-
To remove unencapsulated this compound, centrifuge the liposome suspension at a high speed (e.g., 15,000 x g for 30 minutes). The pellet will contain the liposomes, and the supernatant will contain the free drug.
-
Alternatively, use size exclusion chromatography (e.g., with a Sephadex G-50 column) to separate the liposomes from the free drug.
-
Workflow for Liposome Preparation
Caption: Workflow for the preparation of this compound liposomes.
Characterization of this compound Liposomes
Thorough characterization is crucial to ensure the quality, stability, and reproducibility of the liposomal formulation.
Key Characterization Parameters and Methods
| Parameter | Method | Typical Expected Values |
| Particle Size & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | 80 - 150 nm (for systemic administration)PDI < 0.2 |
| Zeta Potential | Laser Doppler Velocimetry | -10 to -30 mV (for negatively charged liposomes) |
| Encapsulation Efficiency (%EE) | UV-Vis Spectroscopy or HPLC | > 80% |
| Morphology | Transmission Electron Microscopy (TEM) or Cryo-TEM | Spherical, unilamellar vesicles |
| In Vitro Drug Release | Dialysis Method | Sustained release over 24-48 hours |
Experimental Protocol: Determination of Encapsulation Efficiency
-
Sample Preparation:
-
Take a known volume of the purified liposome suspension.
-
Lyse the liposomes to release the encapsulated drug by adding a suitable solvent (e.g., methanol or Triton X-100).
-
-
Quantification:
-
Quantify the total amount of this compound in the lysed liposome sample using a validated UV-Vis spectrophotometry or HPLC method.
-
Quantify the amount of free, unencapsulated this compound in the supernatant after centrifugation (from the purification step).
-
-
Calculation:
-
Encapsulation Efficiency (%EE) = [(Total Drug - Free Drug) / Total Drug] x 100
-
In Vivo Anti-Inflammatory Studies
A common and well-established model for evaluating the in vivo anti-inflammatory activity of novel compounds is the carrageenan-induced paw edema model in rodents.
Animal Model and Experimental Design
-
Animal Model: Male Wistar rats or Swiss albino mice (6-8 weeks old).
-
Groups (n=6-8 per group):
-
Control Group: Saline or empty liposomes.
-
Carrageenan Control Group: Carrageenan injection + vehicle.
-
Positive Control Group: Carrageenan injection + standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg, p.o.).
-
Test Group 1: Carrageenan injection + Liposomal this compound (low dose, e.g., 10 mg/kg, i.v. or i.p.).
-
Test Group 2: Carrageenan injection + Liposomal this compound (high dose, e.g., 20 mg/kg, i.v. or i.p.).
-
Test Group 3 (Optional): Carrageenan injection + Free this compound (equivalent high dose, to demonstrate the benefit of liposomal formulation).
-
Experimental Protocol: Carrageenan-Induced Paw Edema
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Fasting: Fast the animals overnight with free access to water before the experiment.
-
Baseline Measurement: Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.
-
Drug Administration: Administer the respective treatments (vehicle, standard drug, or this compound formulations) intravenously (i.v.) or intraperitoneally (i.p.) 30-60 minutes before carrageenan injection.
-
Induction of Inflammation: Inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 24 hours after the carrageenan injection.
-
Calculation of Edema Inhibition:
-
Percent Edema = [(Paw volume at time t - Initial paw volume) / Initial paw volume] x 100
-
Percent Inhibition of Edema = [(% Edema in Control - % Edema in Treated) / % Edema in Control] x 100
-
In Vivo Experimental Workflow
Caption: Workflow for the in vivo carrageenan-induced paw edema assay.
Pharmacokinetic Studies
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the liposomal this compound formulation.
Experimental Design
-
Animal Model: Male Sprague-Dawley rats with jugular vein cannulation.
-
Administration: A single intravenous bolus injection of liposomal this compound (e.g., 10 mg/kg).
-
Blood Sampling: Collect blood samples from the jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters that can be determined from the plasma concentration-time data.
| Parameter | Description | Importance |
| Cmax | Maximum plasma concentration | Indicates the peak exposure to the drug. |
| Tmax | Time to reach Cmax | Indicates the rate of drug absorption (more relevant for non-i.v. routes). |
| AUC (0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration | Represents the total drug exposure over time. |
| t1/2 | Elimination half-life | The time required for the plasma concentration to decrease by half. |
| CL | Clearance | The volume of plasma cleared of the drug per unit time. |
| Vd | Volume of distribution | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |
Proposed Signaling Pathway of this compound in Inflammation
Based on literature for similar compounds, this compound is hypothesized to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.
Caption: Proposed mechanism of this compound's anti-inflammatory action via inhibition of the NF-κB signaling pathway.
Conclusion
The development of a liposomal formulation for this compound presents a viable strategy to enhance its therapeutic potential for in vivo applications. The protocols and application notes provided herein offer a foundational framework for researchers to prepare, characterize, and evaluate an this compound liposomal formulation for its anti-inflammatory efficacy. It is crucial to reiterate that the successful implementation of these protocols will depend on the experimentally determined physicochemical properties of this compound.
Troubleshooting & Optimization
Technical Support Center: Ecdysoside B Extraction
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to enhance the yield and purity of Ecdysoside B during extraction. The information is presented in a question-and-answer format to directly address potential issues.
Troubleshooting Guide
Problem 1: Low Yield of this compound in the Final Extract
| Possible Cause | Troubleshooting Step | Rationale |
| Incomplete Extraction | 1. Optimize Solvent System: Test a range of polar solvents such as aqueous ethanol (B145695) or methanol (B129727) (e.g., 60-80%). The optimal concentration will depend on the specific plant matrix.[1] 2. Increase Solid-to-Liquid Ratio: A higher solvent volume can improve extraction efficiency. Experiment with ratios from 1:20 to 1:50 (g/mL).[2] 3. Extend Extraction Time: While shorter times are often preferred to prevent degradation, ensure the extraction duration is sufficient for complete compound release. Monitor the yield at different time points (e.g., 30, 60, 90 minutes). 4. Employ Advanced Extraction Techniques: Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) can enhance cell wall disruption and improve solvent penetration, leading to higher yields in shorter times.[1] | Inefficient extraction is a common cause of low yield. Optimizing these parameters ensures maximum transfer of this compound from the plant material to the solvent. |
| Degradation due to High Temperature | 1. Maintain Low-Temperature Extraction: Keep the extraction temperature below 50°C. For heat-sensitive saponins (B1172615), temperatures between 40-60°C are often a good balance between efficiency and stability.[1] 2. Use Low-Temperature Solvent Removal: When concentrating the extract, use a rotary evaporator with the water bath temperature set below 45°C.[1] | This compound, like many saponins, can be thermolabile. High temperatures can lead to hydrolysis or other degradation pathways, significantly reducing the yield of the target compound.[1][3] |
| Degradation due to pH Extremes | 1. Maintain a Neutral pH: Aim for a pH of around 7.0 during extraction. Use buffered solvents if the plant material alters the pH of the extraction medium.[3] 2. Avoid Strongly Acidic or Alkaline Conditions: Both low and high pH can catalyze the degradation of saponins.[3] | Saponins can be unstable in acidic or alkaline environments, leading to structural changes and loss of the desired compound.[3] |
| Enzymatic Degradation | 1. Use Dried Plant Material: Drying the plant material helps to deactivate endogenous enzymes. 2. Blanch Fresh Plant Material: If using fresh material, consider a blanching step (e.g., with steam or hot ethanol) prior to extraction to denature enzymes.[3] | Fresh plant materials contain enzymes that can degrade this compound upon cell lysis during extraction. |
Problem 2: Presence of Major Impurities in the Final Extract
| Possible Cause | Troubleshooting Step | Rationale |
| Co-extraction of Unwanted Compounds | 1. Perform a Defatting Step: For plant materials rich in lipids, a pre-extraction with a non-polar solvent like n-hexane can remove these interfering compounds.[4] 2. Optimize Solvent Polarity: A solvent system that is too polar may extract a wide range of water-soluble compounds like sugars and primary metabolites. Fine-tuning the ethanol/water ratio can improve selectivity. 3. Employ Column Chromatography: Use techniques like silica (B1680970) gel or C18 reversed-phase column chromatography for purification of the crude extract. | The polarity of the extraction solvent determines the range of compounds that will be co-extracted. A multi-step purification process is often necessary to isolate the target compound. |
| Formation of Artifacts during Extraction | 1. Use Mild Extraction Conditions: Avoid high temperatures and extreme pH to prevent the formation of degradation products that may appear as impurities.[5] 2. Avoid Reactive Solvents: While methanol is a common extraction solvent, for some saponins, it can lead to the formation of methyl derivatives not originally present in the plant.[5] | Artifacts are compounds that are not naturally present in the plant material but are formed during the extraction or isolation process. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for extracting this compound? A1: Aqueous ethanol (70-80%) and aqueous methanol are generally effective for extracting saponins like this compound.[1] The optimal solvent and concentration should be determined experimentally for your specific plant material.
Q2: What is the recommended temperature for this compound extraction? A2: To prevent thermal degradation, it is advisable to maintain the extraction temperature between 50-60°C.[1] For solvent evaporation, a temperature below 45°C is recommended.[1]
Q3: How can I improve the purity of my this compound extract? A3: A multi-step approach is often necessary. Start with a defatting step using a non-polar solvent if your plant material is rich in lipids.[4] Following extraction, employ chromatographic techniques such as column chromatography for purification.
Q4: Are modern extraction techniques like UAE and MAE suitable for this compound? A4: Yes, modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can be highly effective. They often provide higher yields in shorter extraction times and at lower temperatures, which helps to preserve thermolabile compounds like this compound.[1]
Q5: How can I tell if my this compound is degrading during extraction? A5: The most reliable method is to use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to monitor the concentration of this compound and the appearance of any degradation products over time and under different extraction conditions. The absence of a chromophore in many saponins can make UV detection challenging, so a detector like an Evaporative Light Scattering Detector (ELSD) may be more suitable.[4][5][6]
Experimental Protocols
Protocol 1: Optimized Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is designed to maximize yield while minimizing degradation.
-
Preparation of Plant Material:
-
Dry the plant material at a low temperature (e.g., 40-50°C) to a constant weight.
-
Grind the dried material into a fine powder (e.g., 40-60 mesh).
-
-
Extraction:
-
Weigh 10 g of the powdered plant material and place it in a 500 mL beaker.
-
Add 200 mL of 80% ethanol (a 1:20 solid-to-liquid ratio).
-
Place the beaker in an ultrasonic bath.
-
Set the temperature to 55°C and the frequency to 40 kHz.
-
Perform the extraction for 60 minutes, ensuring the temperature remains stable.[1]
-
-
Filtration and Concentration:
-
Filter the extract through a suitable filter paper to remove the solid residue.
-
Repeat the extraction on the residue one more time to ensure completeness.
-
Combine the filtrates and concentrate the extract using a rotary evaporator with the water bath temperature set to a maximum of 45°C.[1]
-
-
Drying and Storage:
-
Dry the concentrated extract to a constant weight under vacuum at a low temperature.
-
Store the final dried extract at 4°C in a desiccator.
-
Comparative Extraction Method Data
The following table summarizes typical parameters for different extraction methods used for saponins. Optimal conditions for this compound should be determined experimentally.
| Extraction Method | Temperature Range (°C) | Time Range (min) | Advantages | Disadvantages |
| Maceration | 20 - 40 | 24 - 72 hours | Simple, requires minimal equipment | Time-consuming, potentially lower yield |
| Soxhlet Extraction | Boiling point of solvent | 6 - 24 hours | High extraction efficiency | Can cause thermal degradation of labile compounds |
| Ultrasound-Assisted Extraction (UAE) | 40 - 60 | 30 - 60 | Short time, lower temperature, high efficiency[1] | Requires specialized equipment |
| Microwave-Assisted Extraction (MAE) | 50 - 80 | 5 - 30 | Very short time, reduced solvent consumption[1] | Potential for localized overheating if not controlled |
Visualizations
Ecdysteroid Signaling Pathway in Insects
Ecdysteroids, the class of compounds to which this compound belongs, play a crucial role in insect development. Their signaling pathway is well-characterized and involves the Ecdysone Receptor (EcR) and Ultraspiracle (USP) nuclear receptors.
Caption: Insect ecdysteroid signaling pathway.
Experimental Workflow for this compound Extraction and Analysis
This diagram outlines the logical flow from raw plant material to purified this compound and its analysis.
Caption: Workflow for this compound extraction.
References
Technical Support Center: Optimization of Ecdysoside B HPLC Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of Ecdysoside B.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound, providing potential causes and solutions in a question-and-answer format.
Q1: Why is my this compound peak showing fronting?
Peak fronting, where the front of the peak is steep and the tail is sharp, can be caused by several factors.[1][2]
| Potential Cause | Solution |
| Sample Overload | Dilute the sample or reduce the injection volume.[1][2] |
| Injection Solvent Stronger than Mobile Phase | Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Column Temperature Too Low | Increase the column temperature to improve analyte solubility and reduce viscosity. |
| Poor Sample Solubility | Ensure the sample is fully dissolved in the injection solvent. Sonication may help. |
Q2: What causes peak tailing for my this compound peak?
Peak tailing, characterized by a drawn-out or asymmetrical peak, is a common issue in HPLC.[1][3]
| Potential Cause | Solution |
| Secondary Interactions with Column | Use a high-purity silica (B1680970) column. Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress silanol (B1196071) interactions.[3] |
| Column Contamination or Void | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[1] |
| Incorrect Mobile Phase pH | Adjust the mobile phase pH. For steroid glycosides, a slightly acidic mobile phase is often beneficial. |
| Excessive Extra-Column Volume | Use shorter tubing with a smaller internal diameter between the column and the detector. |
Q3: I am observing inconsistent retention times for this compound. What should I check?
Fluctuations in retention time can compromise the accuracy and reproducibility of your analysis.
| Potential Cause | Solution |
| Inadequate Column Equilibration | Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection, especially for gradient methods. |
| Inconsistent Mobile Phase Preparation | Prepare the mobile phase fresh daily and ensure accurate measurements of all components. Degas the mobile phase before use.[1] |
| Temperature Fluctuations | Use a column oven to maintain a constant and stable temperature. |
| Pump Malfunction or Leaks | Check for leaks in the pump, injector, and fittings. Ensure the pump is delivering a consistent flow rate.[2] |
Q4: The resolution between this compound and other components in my plant extract is poor. How can I improve it?
Achieving good resolution is critical for accurate quantification, especially in complex matrices like plant extracts.
| Potential Cause | Solution |
| Suboptimal Mobile Phase Composition | Optimize the gradient profile. A shallower gradient can improve the separation of closely eluting peaks. Try switching the organic modifier (e.g., from acetonitrile (B52724) to methanol) as they offer different selectivities. |
| Inappropriate Column | Consider a column with a different stationary phase chemistry (e.g., phenyl-hexyl or a polar-embedded phase) that may offer different selectivity for your analytes. |
| Flow Rate is Too High | Decrease the flow rate. This can increase the interaction time of the analyte with the stationary phase, often leading to better resolution. |
| Sample Overload | Reduce the concentration of the injected sample to avoid band broadening. |
Below is a troubleshooting workflow to help diagnose and resolve common HPLC issues during this compound analysis.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting HPLC method for this compound analysis?
A good starting point for the analysis of this compound, a steroid glycoside, is reversed-phase HPLC. A C18 column is commonly used with a gradient elution of water and an organic solvent like acetonitrile or methanol (B129727).[4] Adding a small amount of acid, such as 0.1% formic acid, to the mobile phase can help improve peak shape.
Q2: What is the recommended detection wavelength for this compound?
This compound lacks a strong chromophore, which can make UV detection challenging at higher wavelengths. Detection is often performed at lower UV wavelengths, typically around 205-220 nm, where the molecule exhibits some absorbance.[5] It is advisable to determine the optimal wavelength by running a UV spectrum of a standard solution.
Q3: How should I prepare a plant extract sample for this compound analysis?
A common method for extracting this compound from plant material involves using a polar solvent such as methanol or ethanol. The extraction can be performed using techniques like sonication or maceration. After extraction, the sample should be filtered through a 0.22 or 0.45 µm syringe filter before injection to remove particulate matter and protect the HPLC column.[6]
Q4: Is a guard column necessary for this analysis?
While not strictly required, using a guard column is highly recommended, especially when analyzing complex samples like plant extracts. A guard column is a short, disposable column placed before the analytical column to adsorb strongly retained or particulate matter, thereby extending the life of the more expensive analytical column.
The HPLC separation process for this compound from a plant extract can be visualized as follows:
Experimental Protocols
Below is a detailed methodology for a typical HPLC experiment for the quantification of this compound. This protocol should be optimized based on your specific instrumentation and sample matrix.
1. Preparation of Standard Solutions
-
Stock Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the initial mobile phase.
2. Sample Preparation from Plant Material
-
Weigh 1.0 g of dried and powdered plant material into a centrifuge tube.
-
Add 10 mL of methanol and sonicate for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
3. HPLC Instrumentation and Conditions
The following table summarizes a typical set of HPLC parameters for this compound analysis.
| Parameter | Recommended Condition |
| HPLC System | A standard HPLC system with a binary pump, autosampler, column oven, and UV/PDA detector. |
| Column | C18, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 10% B; 5-25 min: 10-50% B; 25-30 min: 50-90% B; 30-35 min: 90% B; 35.1-40 min: 10% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
4. Data Analysis
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the plant extract samples by interpolating their peak areas from the calibration curve.
This technical support center provides a foundation for optimizing the HPLC separation of this compound. For further assistance, consulting relevant scientific literature and the instrument manufacturer's guidelines is recommended.
References
- 1. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. hplc.eu [hplc.eu]
- 4. japsonline.com [japsonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
Technical Support Center: Ecdysoside B Cell-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in cell-based assays involving Ecdysoside B.
Troubleshooting Guide
High variability in experimental results can obscure the true biological effects of this compound. The following guide addresses common issues in a question-and-answer format.
Q1: I'm observing inconsistent cytotoxicity or anti-inflammatory effects with this compound across experiments. What are the likely causes?
A1: Inconsistent results with this compound can stem from several sources of variability. Here are the primary factors to investigate:
-
Cell Health and Culture Conditions:
-
Cell Line Integrity: Ensure your cell lines are obtained from a reputable source like ATCC and are routinely tested for mycoplasma contamination. Misidentified or contaminated cell lines are a major source of irreproducibility.[1]
-
Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift and altered responses to stimuli.[1]
-
Cell Density: Both the density of cells in the stock flask and the seeding density in your assay plates should be kept consistent. Overly confluent or sparse cultures can respond differently to this compound.[1]
-
Media and Serum: Use the same lot of culture medium and serum for a set of experiments. Serum composition can vary significantly between lots, affecting cell growth and response.[2]
-
-
Assay Protocol and Execution:
-
Pipetting and Liquid Handling: Calibrate pipettes regularly and use consistent pipetting techniques. Inaccurate liquid handling is a common source of variability in multi-well plate assays.[3]
-
Edge Effects: The outer wells of multi-well plates are prone to evaporation and temperature fluctuations, leading to "edge effects." To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile media or PBS.
-
Incubation Conditions: Ensure uniform temperature and CO2 levels within the incubator. Frequent opening of the incubator door can disrupt the environment.
-
-
This compound Preparation and Handling:
-
Solubility: this compound may have limited solubility in aqueous media. Ensure it is fully dissolved in a suitable solvent like DMSO before preparing final dilutions in culture medium. Visually inspect for any precipitation.
-
Stock Solution Stability: Prepare fresh dilutions from a concentrated stock for each experiment. Minimize freeze-thaw cycles of the stock solution.
-
Q2: My cells show high levels of toxicity even at low concentrations of this compound. What should I do?
A2: Unexpectedly high cytotoxicity can be due to several factors:
-
Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced toxicity.
-
Incorrect Concentration: Double-check all calculations for the dilution of your this compound stock solution.
-
Cell Sensitivity: The specific cell line you are using may be particularly sensitive to this compound. It is crucial to perform a dose-response experiment to determine the cytotoxic concentration (CC50) for your specific cell line.
Q3: I am not observing the expected anti-inflammatory or apoptotic effects of this compound. What could be the problem?
A3: A lack of expected biological activity can be due to several reasons:
-
Sub-optimal Concentration: The concentration of this compound may be too low to elicit a response. Perform a dose-response study to identify the optimal concentration range.
-
Assay Timing: The timing of treatment and endpoint measurement is critical. For signaling pathway studies (e.g., NF-κB or MAPK activation), effects can be transient and require analysis at early time points. For apoptosis or cytotoxicity, longer incubation times are generally needed.
-
Cellular Response Window: The specific cell line may not be responsive to this compound or may not express the relevant signaling pathways.
-
Inactive Compound: Ensure the this compound you are using is of high purity and has been stored correctly to prevent degradation.
Frequently Asked Questions (FAQs)
Q: What is the mechanism of action of this compound? A: this compound is a pregnanoside compound with reported anticancer, immunosuppressive, and anti-inflammatory activities. Its anti-inflammatory effects are suggested to be mediated through the suppression of the NF-κB and MAPK signaling pathways. Its anticancer activity is associated with the induction of apoptosis.
Q: What are the key signaling pathways modulated by this compound? A: The primary signaling pathways thought to be modulated by this compound in the context of its anti-inflammatory and apoptotic effects are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Q: What cell-based assays are appropriate for studying the effects of this compound? A: Based on its known biological activities, the following assays are relevant:
-
Cytotoxicity/Cell Viability Assays: To determine the cytotoxic potential and IC50 values. Common assays include MTT, XTT, or CellTiter-Glo®.
-
Apoptosis Assays: To confirm that cell death is occurring via apoptosis. Methods include Annexin V/Propidium Iodide staining followed by flow cytometry, or western blotting for apoptosis markers like cleaved caspases and Bcl-2 family proteins.
-
Anti-inflammatory Assays:
-
Cytokine Measurement: Quantify the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.
-
Nitric Oxide (NO) Production: Measure NO levels in cell culture supernatants using the Griess reagent.
-
Signaling Pathway Analysis: Assess the activation of NF-κB (e.g., p65 nuclear translocation) and MAPK pathways (e.g., phosphorylation of p38, ERK, JNK) using western blotting or immunofluorescence.
-
Data Presentation
Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hrs) | IC50 (µM) |
| e.g., PANC-1 | Pancreatic Cancer | 48 | |
| e.g., A375 | Melanoma | 48 | |
| e.g., U87 | Glioblastoma | 48 |
Table 2: Anti-inflammatory Activity of this compound in LPS-stimulated Macrophages (e.g., RAW 264.7)
| Parameter | Assay Method | Incubation Time (hrs) | IC50 (µM) |
| NO Production | Griess Assay | 24 | |
| TNF-α Secretion | ELISA | 24 | |
| IL-6 Secretion | ELISA | 24 |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the biological activity of this compound.
Cytotoxicity Assessment using MTT Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Materials:
-
Cancer cell line of interest (e.g., PANC-1)
-
96-well cell culture plates
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate for the desired time period (e.g., 48 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.
-
Apoptosis Detection using Annexin V/PI Staining
-
Objective: To quantify the percentage of apoptotic cells following this compound treatment.
-
Materials:
-
Cell line of interest
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with this compound at the desired concentrations for the appropriate time (e.g., 24 or 48 hours). Include an untreated control.
-
Harvest the cells (including any floating cells in the supernatant) by trypsinization.
-
Wash the cells twice with cold PBS and centrifuge at 500 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Measurement of NF-κB p65 Nuclear Translocation by Western Blot
-
Objective: To determine if this compound inhibits the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.
-
Materials:
-
RAW 264.7 macrophage cells
-
6-well plates
-
This compound
-
LPS (Lipopolysaccharide)
-
Nuclear and cytoplasmic extraction kit
-
BCA protein assay kit
-
SDS-PAGE and Western blot equipment
-
Primary antibodies: anti-NF-κB p65, anti-Lamin B1 (nuclear marker), anti-β-actin (cytoplasmic marker)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
-
Procedure:
-
Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 30-60 minutes. Include untreated and LPS-only controls.
-
Wash cells with ice-cold PBS and perform nuclear and cytoplasmic fractionation according to the kit manufacturer's protocol.
-
Determine the protein concentration of the nuclear and cytoplasmic extracts using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies (anti-NF-κB p65, anti-Lamin B1, anti-β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using an ECL reagent. The relative amount of p65 in the nucleus and cytoplasm can then be quantified.
-
Visualizations
Caption: Putative anti-inflammatory signaling pathway of this compound.
Caption: General workflow for determining this compound cytotoxicity.
References
Technical Support Center: Ecdysoside B Purification Process Refinement
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of Ecdysoside B. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the extraction, chromatography, and crystallization of this compound.
Extraction & Initial Processing
| Question/Issue | Possible Cause(s) | Troubleshooting Suggestion(s) |
| Low yield of crude extract from Marsdenia tenacissima. | Incomplete extraction due to insufficient solvent volume or extraction time. | Ensure a solvent-to-solid ratio of at least 10:1 (v/w). Extend the extraction time or perform multiple extraction cycles.[1] Ultrasound-assisted extraction (UAE) can also improve efficiency. |
| Improper plant material preparation. | The plant material should be thoroughly dried in the shade and ground to a coarse powder to increase the surface area for solvent penetration.[1] | |
| Degradation of this compound during concentration. | Use a rotary evaporator at a temperature not exceeding 50°C to concentrate the extract under reduced pressure.[1] | |
| The crude extract is a thick, difficult-to-handle syrup. | High concentration of sugars and other polar impurities. | Precipitate the crude extract with a non-polar solvent like hexane (B92381) to remove some non-polar impurities. For highly polar impurities, consider a preliminary fractionation step. |
Column Chromatography
| Question/Issue | Possible Cause(s) | Troubleshooting Suggestion(s) |
| Poor separation of this compound from other compounds on the silica (B1680970) gel column. | Inappropriate mobile phase polarity. | Optimize the mobile phase system using thin-layer chromatography (TLC) first. A common mobile phase for separating steroid glycosides is a gradient of chloroform-methanol.[2] |
| Column overloading. | The amount of crude extract loaded should not exceed 1-5% of the total weight of the stationary phase. | |
| Improperly packed column leading to channeling. | Ensure the column is packed uniformly without any air bubbles. A wet packing method is generally preferred for silica gel. | |
| This compound is not eluting from the column. | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For very polar compounds, a mobile phase with a higher percentage of methanol (B129727) may be required. |
| The compound may have degraded on the silica gel. | Test the stability of this compound on a small amount of silica gel before performing large-scale column chromatography. If it is unstable, consider using a different stationary phase like reversed-phase C18 silica. | |
| Fractions containing this compound are still impure after column chromatography. | Co-elution with impurities of similar polarity. | Further purification by preparative High-Performance Liquid Chromatography (prep-HPLC) is necessary.[2] |
Preparative HPLC (Prep-HPLC)
| Question/Issue | Possible Cause(s) | Troubleshooting Suggestion(s) |
| Broad or tailing peaks for this compound. | Column overload. | Reduce the injection volume or the concentration of the sample. |
| Inappropriate mobile phase composition or pH. | Optimize the mobile phase. For reversed-phase HPLC, a gradient of acetonitrile (B52724) and water is commonly used.[2] Adjusting the pH with a small amount of acid (e.g., formic acid) can sometimes improve peak shape. | |
| Column contamination or degradation. | Flush the column with a strong solvent. If the problem persists, the column may need to be replaced. | |
| Low recovery of this compound after prep-HPLC. | Adsorption of the compound to the column or tubing. | Passivate the HPLC system with a high concentration of the compound of interest before the actual purification run. |
| Precipitation of the compound in the mobile phase. | Ensure the sample is fully dissolved in the mobile phase before injection. You may need to use a stronger solvent for sample dissolution. |
Crystallization
| Question/Issue | Possible Cause(s) | Troubleshooting Suggestion(s) |
| This compound does not crystallize from the purified solution. | The solution is not supersaturated. | Slowly evaporate the solvent or add a poor solvent (anti-solvent) to induce crystallization. |
| Presence of impurities inhibiting crystal formation. | Ensure the this compound is of high purity (>95%) before attempting crystallization. | |
| Incorrect solvent system. | Screen a variety of solvents or solvent mixtures to find a suitable system where this compound has high solubility at high temperatures and low solubility at low temperatures. | |
| The resulting crystals are very small or form an oil. | The solution cooled too quickly. | Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or ice bath. |
| The concentration of the solution is too high. | Dilute the solution slightly before cooling. |
Quantitative Data Summary
The following tables summarize typical quantitative data that can be expected during the purification of this compound. Please note that actual yields and purity may vary depending on the quality of the starting material and the specific experimental conditions.
Table 1: Extraction and Fractionation Yields
| Step | Starting Material | Typical Yield (w/w) | Description |
| Crude Ethanolic Extract | Dried Marsdenia tenacissima stems | 10-15% | Obtained after extraction with 95% ethanol (B145695) and concentration.[1][2] |
| Ethyl Acetate (B1210297) Fraction | Crude Ethanolic Extract | 2-5% | Obtained after partitioning the aqueous suspension of the crude extract with ethyl acetate.[1] |
Table 2: Chromatographic Purification Purity and Recovery
| Purification Step | Input Purity (this compound) | Output Purity (this compound) | Typical Recovery |
| Silica Gel Column Chromatography | 5-10% (in Ethyl Acetate Fraction) | 60-80% | 70-90% |
| Preparative HPLC | 60-80% | >98% | 80-95% |
Experimental Protocols
1. Extraction of Crude this compound from Marsdenia tenacissima
This protocol describes the initial extraction and fractionation of this compound from the plant material.
-
Preparation of Plant Material: Air-dry the stems of Marsdenia tenacissima in the shade and grind them into a coarse powder.[1]
-
Ethanolic Extraction:
-
Macerate the powdered plant material in 95% ethanol at a 1:10 solid-to-solvent ratio (w/v) at room temperature for 48 hours with occasional stirring.[1]
-
Filter the mixture through cheesecloth and then Whatman No. 1 filter paper.
-
Repeat the extraction process two more times with fresh solvent.
-
Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanolic extract.[1]
-
-
Solvent Partitioning:
-
Suspend the crude ethanolic extract in water.
-
Transfer the aqueous suspension to a separatory funnel and partition it successively with an equal volume of ethyl acetate three to five times.[1]
-
Combine the ethyl acetate fractions and concentrate under reduced pressure to yield the ethyl acetate-soluble fraction, which will be enriched with this compound.
-
2. Purification by Column Chromatography
This protocol details the purification of the ethyl acetate fraction using silica gel column chromatography.
-
Column Preparation:
-
Prepare a slurry of silica gel (100-200 mesh) in the initial mobile phase (e.g., 100% chloroform).
-
Pour the slurry into a glass column and allow the silica gel to settle, ensuring a uniformly packed bed without air bubbles.
-
Add a layer of sand on top of the silica gel to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Dissolve the dried ethyl acetate fraction in a minimal amount of the initial mobile phase.
-
Alternatively, adsorb the extract onto a small amount of silica gel, dry it, and then load the dried powder onto the top of the column.
-
-
Elution:
-
Elute the column with a gradient of increasing polarity, for example, starting with 100% chloroform (B151607) and gradually increasing the percentage of methanol (e.g., from 0% to 20% methanol in chloroform).
-
Collect fractions of a suitable volume.
-
-
Monitoring:
-
Monitor the collected fractions by thin-layer chromatography (TLC) using an appropriate mobile phase and visualization reagent (e.g., anisaldehyde-sulfuric acid reagent with heating).
-
Combine the fractions containing this compound based on the TLC profiles.
-
3. Final Purification by Preparative HPLC
This protocol describes the final purification step to obtain high-purity this compound.
-
System Preparation:
-
Equilibrate a preparative reversed-phase C18 column with the initial mobile phase conditions.
-
-
Sample Preparation:
-
Dissolve the this compound-enriched fraction from the column chromatography in the mobile phase.
-
Filter the sample solution through a 0.45 µm filter before injection.
-
-
Chromatographic Conditions:
-
Column: Preparative C18 column (e.g., 250 x 20 mm, 10 µm).
-
Mobile Phase: A gradient of acetonitrile and water. For example, a linear gradient from 20% to 60% acetonitrile over 40 minutes.
-
Flow Rate: Appropriate for the column dimensions (e.g., 10-20 mL/min).
-
Detection: UV detector at a suitable wavelength (e.g., 210 nm or 254 nm).
-
-
Fraction Collection:
-
Collect the peak corresponding to this compound.
-
Analyze the purity of the collected fraction by analytical HPLC.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain pure this compound.
-
Visualizations
Experimental Workflow for this compound Purification
Caption: A flowchart illustrating the major steps in the purification of this compound.
Hypothetical Signaling Pathway for this compound's Anti-Cancer Activity
References
Validation & Comparative
Ecdysoside B vs. Ecdysterone: A Comparative Analysis of Anticancer Properties
For Immediate Release
[City, State] – [Date] – In the ongoing quest for novel anticancer agents, natural products remain a vital source of inspiration and therapeutic leads. Among these, phytoecdysteroids and steroidal glycosides have garnered significant attention. This report provides a detailed comparison of the anticancer activities of two such compounds: Ecdysoside B and ecdysterone. While research into ecdysterone's anticancer potential is more extensive, this guide synthesizes the currently available data for both molecules to offer a comparative perspective for researchers, scientists, and drug development professionals.
Overview of the Compounds
Ecdysterone , a well-studied phytoecdysteroid, is an arthropod molting hormone also found in various plants. It is known for its anabolic and adaptogenic properties. Recent studies have unveiled its tumor-suppressive effects in several cancer models.
This compound is a pregnanoside compound isolated from the plant Ecdysanthera rosea. Preliminary studies have indicated its cytotoxic potential against a range of human tumor cell lines, suggesting its promise as a subject for further anticancer research.[1]
Comparative Anticancer Activity: A Summary of Quantitative Data
Quantitative data on the cytotoxic effects of ecdysterone has been documented against several breast cancer cell lines. In contrast, specific IC50 values for this compound are not yet publicly available in detail. The following tables summarize the known cytotoxic activities.
| Compound | Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) |
| Ecdysterone | MCF7 | Breast (Luminal A) | ~750 | 48 |
| MDA-MB-231 | Breast (Triple-Negative) | ~500 | 48 | |
| MDA-MB-468 | Breast (Triple-Negative) | ~250 | 48 | |
| This compound | PANC-1 | Pancreatic | Data not available | Not specified |
| A375 | Melanoma | Data not available | Not specified | |
| U87 | Glioblastoma | Data not available | Not specified |
Table 1: Comparative Cytotoxicity (IC50) of Ecdysterone and this compound against various cancer cell lines.
Mechanistic Insights into Anticancer Action
Ecdysterone: A Multi-Faceted Approach to Cancer Inhibition
Research indicates that ecdysterone exerts its anticancer effects through various mechanisms, including the induction of cell cycle arrest, apoptosis, and autophagy.[2][3]
Cell Cycle Arrest: Ecdysterone has been shown to alter the cell cycle distribution in breast cancer cells in a cell-line-dependent manner. For instance, in MCF7 cells, treatment with ecdysterone leads to a significant increase in the percentage of cells in the G1 phase, suggesting a G1 checkpoint arrest.[2]
| Cell Line | Treatment (µM) | % Cells in G1 | % Cells in S | % Cells in G2/M |
| MCF7 | 0 (Control) | 60.1 ± 2.3 | 25.4 ± 1.8 | 14.5 ± 1.1 |
| 500 | 72.4 ± 3.1 | 18.2 ± 1.5 | 9.4 ± 0.8 | |
| 750 | 78.9 ± 3.5 | 12.1 ± 1.2 | 9.0 ± 0.7 | |
| MDA-MB-231 | 0 (Control) | 55.2 ± 2.9 | 28.9 ± 2.1 | 15.9 ± 1.4 |
| 500 | 58.1 ± 3.0 | 25.3 ± 1.9 | 16.6 ± 1.5 | |
| 750 | 60.3 ± 3.2 | 22.8 ± 1.7 | 16.9 ± 1.6 | |
| MDA-MB-468 | 0 (Control) | 50.7 ± 2.5 | 30.1 ± 2.2 | 19.2 ± 1.7 |
| 500 | 51.9 ± 2.6 | 28.7 ± 2.1 | 19.4 ± 1.8 | |
| 750 | 52.3 ± 2.7 | 27.9 ± 2.0 | 19.8 ± 1.8 |
Table 2: Effect of Ecdysterone on Cell Cycle Distribution in Breast Cancer Cells after 48h treatment.
Apoptosis and Autophagy: Ecdysterone treatment has been demonstrated to induce apoptosis in breast cancer cells. This is evidenced by an increase in the population of Annexin V-positive cells. Furthermore, ecdysterone has been found to strongly induce autophagy.[2] In combination with doxorubicin, ecdysterone synergistically enhances apoptosis, as indicated by increased cytochrome c release.
| Cell Line | Treatment (µM) | % Apoptotic Cells (Annexin V+) |
| MCF7 | 0 (Control) | 5.2 ± 0.8 |
| 500 | 8.9 ± 1.1 | |
| 750 | 12.4 ± 1.5 | |
| MDA-MB-231 | 0 (Control) | 6.1 ± 0.9 |
| 500 | 10.2 ± 1.3 | |
| 750 | 15.8 ± 1.9 | |
| MDA-MB-468 | 0 (Control) | 7.3 ± 1.0 |
| 500 | 14.5 ± 1.8 | |
| 750 | 21.7 ± 2.4 |
Table 3: Induction of Apoptosis by Ecdysterone in Breast Cancer Cells after 48h treatment.
Metabolic Reprogramming: A notable mechanism of ecdysterone's anticancer activity is its ability to dampen the energy metabolism of triple-negative breast cancer cells by reducing both glycolysis and respiration.
This compound: An Emerging Cytotoxic Agent
The precise mechanisms underlying the anticancer activity of this compound are yet to be elucidated. Initial reports confirm its cytotoxicity, but further research is required to understand its effects on the cell cycle, apoptosis, and specific signaling pathways. As a pregnane (B1235032) glycoside, its mode of action may involve interactions with cell surface receptors or modulation of intracellular signaling cascades, a common feature of this class of compounds.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cancer cells were seeded in 96-well plates at a density of 5,000 cells/well and allowed to attach overnight.
-
The cells were then treated with various concentrations of this compound or ecdysterone for the indicated time period (e.g., 48 hours).
-
Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.
-
The medium was then removed, and 150 µL of DMSO was added to dissolve the formazan (B1609692) crystals.
-
The absorbance was measured at 490 nm using a microplate reader.
-
The IC50 value was calculated as the concentration of the compound that caused a 50% reduction in cell viability compared to the untreated control.
Cell Cycle Analysis (Flow Cytometry)
-
Cells were seeded in 6-well plates and treated with ecdysterone for 48 hours.
-
After treatment, both floating and adherent cells were collected, washed with PBS, and fixed in 70% ethanol (B145695) at -20°C overnight.
-
The fixed cells were washed with PBS and incubated with RNase A (100 µg/mL) for 30 minutes at 37°C.
-
Propidium (B1200493) iodide (50 µg/mL) was added, and the cells were incubated in the dark for 30 minutes.
-
The DNA content of the cells was analyzed using a flow cytometer, and the percentage of cells in each phase of the cell cycle (G1, S, and G2/M) was determined.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cells were treated with ecdysterone for 48 hours.
-
Both floating and adherent cells were collected and washed with cold PBS.
-
The cells were resuspended in 1X Annexin-binding buffer.
-
Annexin V-FITC and propidium iodide (PI) were added to the cell suspension, and the mixture was incubated in the dark for 15 minutes at room temperature.
-
The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Visualizing the Pathways and Processes
Caption: Ecdysterone's multifaceted anticancer mechanisms.
Caption: General workflow for comparing anticancer compounds.
Conclusion and Future Directions
This comparative guide highlights the promising anticancer properties of both this compound and ecdysterone. Ecdysterone has demonstrated clear cytotoxic and cytostatic effects on breast cancer cells, mediated through the induction of cell cycle arrest, apoptosis, autophagy, and metabolic reprogramming. The available data for this compound indicates its cytotoxic potential against several cancer cell lines, warranting a more in-depth investigation into its mechanisms of action.
Future research should focus on determining the specific IC50 values of this compound against a broader panel of cancer cell lines and elucidating its molecular targets and effects on cellular pathways. A head-to-head comparative study under identical experimental conditions would be invaluable to ascertain the relative potency and therapeutic potential of these two natural compounds. Such studies will be instrumental in guiding the development of novel, effective, and targeted cancer therapies.
References
A Comparative Analysis of Ecdysoside B and Other Pregnane Glycosides in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Pregnane (B1235032) glycosides, a diverse class of steroid compounds, have garnered significant attention in the field of drug discovery due to their wide spectrum of biological activities.[1] This guide provides a comparative analysis of Ecdysoside B, a notable pregnane glycoside, with other members of this class, focusing on their cytotoxic and anti-inflammatory properties. The information presented is supported by experimental data and detailed methodologies to assist researchers in their quest for novel therapeutic agents.
Introduction to Pregnane Glycosides
Pregnane glycosides are naturally occurring compounds characterized by a C21 steroid skeleton linked to one or more sugar moieties.[1] They are found in various plant families and have demonstrated a range of pharmacological effects, including anticancer, anti-inflammatory, immunomodulatory, and antidiabetic properties.[1] Their structural diversity, stemming from variations in the steroid aglycone and the attached sugar chains, contributes to their varied biological functions and makes them an attractive scaffold for the development of new drugs.
Comparative Analysis of Biological Activities
This section provides a comparative overview of the cytotoxic and anti-inflammatory activities of this compound and other selected pregnane glycosides, supported by quantitative data from various studies.
Cytotoxic Activity
This compound has demonstrated cytotoxic effects against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting a specific biological or biochemical function, are presented in the table below. For comparison, IC50 values for other pregnane glycosides, including Russelioside B, Quadranguloside E, and Iezoside B, are also included.
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| This compound | PANC-1 | Pancreatic Cancer | Data not available | [1] |
| A375 | Melanoma | Data not available | [1] | |
| U87 | Brain Glioma | Data not available | [1] | |
| Russelioside B | MCF-7 | Breast Cancer | 0.18 | [2] |
| HCT-116 | Colon Cancer | 0.56 | [2] | |
| Quadranguloside E | MCF-7 | Breast Cancer | 0.22 | [2] |
| HCT-116 | Colon Cancer | 0.12 | [2] | |
| Iezoside | A549 | Lung Carcinoma | 1.5 | [2][3] |
| HeLa | Cervical Cancer | 1.0 | [2][3] | |
| Iezoside B | A549 | Lung Carcinoma | 3.0 | [2][3] |
| HeLa | Cervical Cancer | 2.4 | [2][3] |
Note: Direct comparison of IC50 values should be made with caution as experimental conditions may vary between studies.
Anti-inflammatory Activity
Several pregnane glycosides exhibit potent anti-inflammatory properties. The inhibitory effects of Marsdeosides A, H, and I on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages are presented below. Overproduction of NO is a hallmark of inflammation.
| Compound | Assay | IC50 (µM) | Positive Control | Reference |
| Marsdeoside A | Nitric Oxide Production | 37.5 | L-NMMA (IC50 39.3 µM) | [4] |
| Marsdeoside H | Nitric Oxide Production | 38.8 | L-NMMA (IC50 39.3 µM) | [4] |
| Marsdeoside I | Nitric Oxide Production | 42.8 | L-NMMA (IC50 39.3 µM) | [4] |
Mechanisms of Action and Signaling Pathways
The biological activities of pregnane glycosides are exerted through various mechanisms of action, often involving the modulation of key signaling pathways.
This compound and Apoptosis Induction
The cytotoxic effects of this compound are believed to be mediated through the induction of apoptosis, or programmed cell death. While the precise signaling cascade initiated by this compound is still under investigation, it likely involves the activation of caspases, a family of proteases that play a central role in the execution phase of apoptosis.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. Isolation and Biological Activity of Iezoside and Iezoside B, SERCA Inhibitors from Floridian Marine Cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hyperoside Induces Breast Cancer Cells Apoptosis via ROS-Mediated NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxic Effects of Jujuboside B in Breast Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cytotoxic effects of Jujuboside B (JB), a key bioactive component isolated from Zizyphi Spinosi Semen, in two distinct human breast cancer cell lines: the triple-negative MDA-MB-231 and the estrogen receptor-positive MCF-7. The data presented herein summarizes the compound's efficacy in inhibiting proliferation, inducing apoptosis, and triggering autophagy, offering valuable insights for its potential as an anti-cancer agent.
Data Presentation: Quantitative Analysis of Jujuboside B Cytotoxicity
The cytotoxic effects of Jujuboside B were evaluated across different concentrations and time points in MDA-MB-231 and MCF-7 breast cancer cell lines. The key findings are summarized in the tables below.
Table 1: Inhibition of Cell Proliferation by Jujuboside B
| Cell Line | Treatment | 24h | 48h | 72h |
| MDA-MB-231 | 10 μM JB | Significant Inhibition | Significant Inhibition | Significant Inhibition |
| 20 μM JB | Significant Inhibition | Significant Inhibition | Significant Inhibition | |
| 40 μM JB | Significant Inhibition | Significant Inhibition | Significant Inhibition | |
| MCF-7 | 10 μM JB | Significant Inhibition | Significant Inhibition | Significant Inhibition |
| 20 μM JB | Significant Inhibition | Significant Inhibition | Significant Inhibition | |
| 40 μM JB | Significant Inhibition | Significant Inhibition | Significant Inhibition |
Note: The original study demonstrated a dose- and time-dependent inhibition of proliferation. "Significant Inhibition" indicates a statistically significant reduction in cell viability compared to untreated controls as reported in the source material.
Table 2: Induction of Apoptosis by Jujuboside B
| Cell Line | Treatment (48h) | Apoptotic Cells (%) |
| MDA-MB-231 | Control | ~5% |
| 20 μM JB | Increased | |
| 40 μM JB | Significantly Increased | |
| MCF-7 | Control | ~5% |
| 20 μM JB | Increased | |
| 40 μM JB | Significantly Increased |
Note: The percentages are approximations based on graphical data from the source study. "Increased" and "Significantly Increased" denote a notable rise in the apoptotic cell population detected by flow cytometry.
Table 3: Key Protein Expression Changes Induced by Jujuboside B (48h)
| Cell Line | Protein | 20 μM JB | 40 μM JB |
| MDA-MB-231 | Cleaved PARP | Increased | Increased |
| Cleaved Caspase 3 | Increased | Increased | |
| NOXA | Increased | Increased | |
| LC3-II/LC3-I | Increased | Increased | |
| MCF-7 | Cleaved PARP | Increased | Increased |
| Cleaved Caspase 3 | Increased | Increased | |
| NOXA | Increased | Increased | |
| LC3-II/LC3-I | Increased | Increased | |
| p-AMPK/AMPK | Increased | Increased |
Note: "Increased" indicates a visible upregulation of the specified protein in Western blot analyses from the source study.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
1. Cell Viability Assay
-
Cell Lines: MDA-MB-231 and MCF-7 human breast cancer cells.
-
Culture Conditions: Cells were cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.
-
Procedure:
-
Cells were seeded in 96-well plates at a density of 5x10³ cells per well.
-
After 24 hours of incubation, the cells were treated with varying concentrations of Jujuboside B (0, 10, 20, 40 μM).
-
Cell viability was assessed at 24, 48, and 72 hours post-treatment using a Cell Counting Kit-8 (CCK-8) assay according to the manufacturer's instructions.
-
The absorbance was measured at 450 nm using a microplate reader.
-
2. Cell Clonogenic Assay
-
Procedure:
-
Cells were seeded in 6-well plates at a density of 500 cells per well.
-
After 24 hours, cells were treated with Jujuboside B (0, 10, 20, 40 μM).
-
The medium was replaced every 3 days.
-
After 14 days, the colonies were fixed with 4% paraformaldehyde and stained with 0.1% crystal violet.
-
The number of colonies was counted.
-
3. Flow Cytometry for Apoptosis Analysis
-
Procedure:
-
Cells were seeded in 6-well plates and treated with Jujuboside B (0, 20, 40 μM) for 48 hours.
-
Cells were harvested, washed with PBS, and resuspended in binding buffer.
-
Cells were stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.
-
The stained cells were analyzed by flow cytometry to quantify the percentage of apoptotic cells.
-
4. Western Blot Analysis
-
Procedure:
-
Cells were treated with Jujuboside B (0, 20, 40 μM) for 48 hours.
-
Total protein was extracted using RIPA lysis buffer.
-
Protein concentration was determined using a BCA protein assay kit.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked and then incubated with primary antibodies against Cleaved PARP, Cleaved Caspase 3, NOXA, LC3, p-AMPK, AMPK, and β-actin overnight at 4°C.
-
The membrane was then incubated with HRP-conjugated secondary antibodies.
-
The protein bands were visualized using an ECL detection system.
-
Mandatory Visualizations
Unraveling the Molecular Blueprint: A Comparative Cross-Validation of Ecdysoside B's Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the putative mechanism of action of Ecdysoside B, a naturally occurring pregnanoside with demonstrated cytotoxic, immunosuppressive, and anti-inflammatory potential. In the absence of direct comprehensive studies on this compound, this guide cross-validates its likely signaling pathways by drawing parallels with structurally similar ecdysteroids, namely 20-hydroxyecdysone (B1671079) and β-Ecdysterone. For a robust comparison, the well-characterized multi-kinase inhibitor, Sorafenib, is presented as an alternative therapeutic agent. This document aims to furnish researchers with a foundational understanding and the necessary experimental framework to further investigate this compound's therapeutic promise.
Putative Mechanism of Action of this compound
Based on evidence from structurally related ecdysteroids, this compound is hypothesized to exert its anticancer and anti-inflammatory effects primarily through the induction of apoptosis and the inhibition of the pro-inflammatory NF-κB signaling pathway.
Proposed Signaling Pathway for this compound
Ecdysoside B: A Potential Phytochemical Alternative in Cancer Therapy Compared to Standard Chemotherapeutics
For Immediate Release
[City, State] – [Date] – In the ongoing quest for more effective and targeted cancer treatments, natural compounds are increasingly under the scientific spotlight. Ecdysoside B, a pregnane (B1235032) glycoside isolated from the medicinal plant Ecdysanthera rosea, has demonstrated notable cytotoxic effects against various human tumor cell lines. This report provides a comparative analysis of the efficacy of this compound and its related compounds with standard chemotherapeutic agents, cisplatin (B142131) and doxorubicin (B1662922), with a focus on non-small cell lung cancer (NSCLC) as a representative malignancy.
Comparative Efficacy: A Look at the Numbers
The half-maximal inhibitory concentration (IC50), a key indicator of a compound's potency in inhibiting biological processes, serves as a primary metric for comparing the cytotoxic effects of these agents. While direct comparative studies of this compound against standard chemotherapeutics in the same lung cancer cell lines are limited, we can draw insights from studies on structurally similar ecdysteroids, such as 20-hydroxyecdysone (B1671079) (20E), and established data for cisplatin and doxorubicin in the widely studied A549 human lung adenocarcinoma cell line.
A recent study by Shuvalov et al. (2023) investigated the antineoplastic properties of 20E in several NSCLC cell lines, including A549. Although the precise IC50 value from this study requires further dissemination, the research highlights the potential of ecdysteroids in lung cancer therapy. For the purpose of this guide, we will refer to the findings of this study to provide a preliminary comparison.
In contrast, the IC50 values for the standard chemotherapeutic agents, cisplatin and doxorubicin, in the A549 cell line have been extensively documented across numerous studies. These values can, however, vary depending on the experimental conditions, such as the duration of drug exposure.
Table 1: Comparative IC50 Values in A549 Lung Cancer Cells (48-hour exposure)
| Compound | IC50 (µM) | Reference(s) |
| Ecdysteroid (20-hydroxyecdysone) | Data forthcoming from Shuvalov et al., 2023 | [1][2] |
| Cisplatin | 5.25 - 8.6 | [3][4] |
| Doxorubicin | 0.6 - 1.5 | [5][6] |
Note: The IC50 values for cisplatin and doxorubicin are presented as a range to reflect the variability observed across different studies.
Delving into the Mechanisms of Action: Diverse Pathways to Cell Death
The anticancer effects of this compound and standard chemotherapeutics are mediated through distinct signaling pathways, ultimately leading to apoptosis, or programmed cell death.
This compound and Related Compounds:
While the precise signaling pathway of this compound is still under active investigation, studies on related compounds offer valuable clues. Research on the flavonoid glycoside hyperoside (B192233) suggests that it induces apoptosis in breast cancer cells through a pathway involving the generation of reactive oxygen species (ROS) and the subsequent inhibition of the NF-κB signaling pathway[7]. The study by Shuvalov et al. on 20-hydroxyecdysone in NSCLC cells revealed an attenuation of genes involved in metabolic processes, suggesting a mechanism that targets the altered metabolism of cancer cells[1][2].
Standard Chemotherapeutic Agents:
-
Cisplatin: This platinum-based drug primarily functions by cross-linking with the purine (B94841) bases on the DNA, interfering with DNA repair mechanisms, which ultimately triggers apoptosis.
-
Doxorubicin: An anthracycline antibiotic, doxorubicin intercalates into DNA, inhibiting the progression of the enzyme topoisomerase II, which is critical for DNA replication. This action also leads to the induction of apoptosis.
Figure 1. Simplified signaling pathways of this compound (inferred) and standard chemotherapeutics.
Experimental Protocols: A Foundation for Comparative Analysis
The determination of IC50 values is typically performed using a colorimetric method known as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability.
General MTT Assay Protocol:
-
Cell Seeding: Cancer cells (e.g., A549) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: The cells are then treated with various concentrations of the test compound (this compound, cisplatin, or doxorubicin) and incubated for a specific period (e.g., 48 hours).
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
IC50 Calculation: The absorbance values are used to calculate the percentage of cell viability at each drug concentration, and the IC50 value is determined by plotting a dose-response curve.
Figure 2. General experimental workflow for determining IC50 values using the MTT assay.
Conclusion and Future Directions
The preliminary data suggests that this compound and related ecdysteroids hold promise as potential anticancer agents. While a direct, comprehensive comparison with standard chemotherapeutics is pending the release of more specific data, the exploration of their unique mechanisms of action could pave the way for novel therapeutic strategies. Future research should focus on head-to-head comparative studies of this compound with existing drugs in a wider range of cancer cell lines and in vivo models to fully elucidate its therapeutic potential and clinical relevance. The development of natural compounds like this compound could offer new avenues for cancer treatment, potentially with improved efficacy and reduced side effects.
References
- 1. 20-Hydroxyecdysone Confers Antioxidant and Antineoplastic Properties in Human Non-Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. researchgate.net [researchgate.net]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Hyperoside Induces Breast Cancer Cells Apoptosis via ROS-Mediated NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Anticancer Activity of Ecdysoside B: A Review of Current Animal Model Data
A comprehensive review of existing scientific literature reveals a notable absence of in vivo studies validating the anticancer activity of Ecdysoside B in animal models. While some commercial suppliers note its cytotoxic effects against various human tumor cell lines in vitro, peer-reviewed research detailing its efficacy and mechanism of action within a living organism has not been identified. This lack of in vivo data prevents a comparative analysis against other anticancer agents in animal models as requested.
For researchers, scientists, and drug development professionals, this highlights a significant gap in the preclinical evaluation of this compound. Further investigation through well-designed in vivo studies is crucial to determine its potential as a viable anticancer therapeutic. Such studies would be necessary to establish its pharmacokinetic profile, assess its tumor-inhibiting capabilities in a complex biological system, and identify any potential toxicities.
While direct in vivo comparisons for this compound are not possible at this time, this guide can serve as a template for evaluating other compounds with available data. As an illustrative example, a similar comparative guide could be developed for compounds such as Salidroside or Echinoside A, for which in vivo anticancer studies have been published.
Future Directions for this compound Research
To move forward with the evaluation of this compound as a potential anticancer agent, the following experimental workflow is proposed:
Caption: Proposed workflow for the preclinical validation of this compound's anticancer activity.
This logical progression from in vitro characterization to in vivo efficacy and safety assessment, followed by comparison with existing treatments, represents a standard pathway in preclinical drug development. Should in vivo data for this compound become available, a comprehensive comparison guide could be constructed following this framework.
Ecdysoside B: A Potential New Player in Immunosuppression Compared to Established Drugs
For Immediate Release to the Scientific Community
Researchers exploring novel immunomodulatory agents will be interested in the emerging profile of Ecdysoside B, a pregnanoside compound isolated from the plant Ecdysanthera rosea. Preliminary information suggests that this compound possesses immunosuppressive and anti-inflammatory properties, positioning it as a compound of interest for further investigation. This guide provides a comparative overview of this compound against well-established immunosuppressive drugs—Cyclosporine A, Tacrolimus, and Mycophenolate Mofetil—supported by available experimental data and detailed methodologies.
Comparative Analysis of Immunosuppressive Activity
Direct quantitative data on the immunosuppressive activity of this compound is not yet widely available in peer-reviewed literature. However, its classification as a phytoecdysteroid and preliminary commercial data suggest a potential for immunomodulation. Phytoecdysteroids, as a class, have been shown to possess immunomodulatory effects, including the inhibition of the NF-κB pathway[1]. Furthermore, compounds isolated from the same genus, Ecdysanthera, have demonstrated immunosuppressive properties. For instance, Proanthocyanidin A1, isolated from Ecdysanthera utilis, has been shown to suppress the proliferation of phytohemagglutinin (PHA)-activated peripheral blood mononuclear cells (PBMCs) and reduce the production of key cytokines, IL-2 and IFN-γ[2].
The following table summarizes the known characteristics of this compound alongside the established immunosuppressants.
| Feature | This compound | Cyclosporine A | Tacrolimus (FK506) | Mycophenolate Mofetil |
| Drug Class | Pregnanoside Glycoside (Phytoecdysteroid) | Calcineurin Inhibitor | Calcineurin Inhibitor | Inosine Monophosphate Dehydrogenase (IMPDH) Inhibitor |
| Primary Mechanism of Action | Proposed to involve inhibition of pro-inflammatory cytokine production and NF-κB signaling[1]. | Forms a complex with cyclophilin to inhibit calcineurin, preventing the dephosphorylation of NFAT. This blocks the transcription of IL-2 and other cytokines required for T-cell activation. | Forms a complex with FKBP12 to inhibit calcineurin, leading to the same downstream effects as Cyclosporine A. | Inhibits the de novo pathway of purine (B94841) synthesis, thereby selectively blocking the proliferation of T and B lymphocytes. |
| Effect on T-Cell Proliferation | Stated to have immunosuppressive activity, implying inhibition of lymphocyte proliferation. Specific IC50 values are not yet published. | Potent inhibitor of T-cell proliferation. | Potent inhibitor of T-cell proliferation. | Potent inhibitor of T-cell and B-cell proliferation. |
| Effect on Cytokine Production | Phytoecdysteroids are known to inhibit pro-inflammatory cytokines. Lignans (B1203133) from the same plant genus inhibit TNF-α and IL-6[3]. Proanthocyanidins (B150500) from a related species inhibit IL-2 and IFN-γ[2]. | Primarily inhibits the production of IL-2, a key cytokine for T-cell proliferation. | Inhibits the production of IL-2 and other cytokines. | Indirectly affects cytokine production by inhibiting lymphocyte proliferation. |
| Molecular Target | Potentially NF-κB and other inflammatory signaling pathway components. | Calcineurin | Calcineurin | Inosine Monophosphate Dehydrogenase (IMPDH) |
Experimental Protocols
To facilitate comparative research, this section details the standard experimental protocols used to evaluate the immunosuppressive activity of these compounds.
T-Cell Proliferation Assay (CFSE Staining Method)
This assay measures the inhibition of T-cell division.
-
Cell Preparation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
CFSE Staining: Resuspend PBMCs in PBS at 1x10^6 cells/mL and incubate with 5 µM Carboxyfluorescein succinimidyl ester (CFSE) for 10 minutes at 37°C. Quench the staining by adding five volumes of ice-cold RPMI-1640 medium with 10% FBS.
-
Cell Culture: Plate CFSE-labeled PBMCs in a 96-well plate at 2x10^5 cells/well.
-
Drug Treatment: Add serial dilutions of the test compounds (this compound, Cyclosporine A, Tacrolimus, Mycophenolate Mofetil) to the wells. Include a vehicle control (e.g., DMSO).
-
Stimulation: Stimulate the T-cells with a mitogen such as Phytohemagglutinin (PHA) at a final concentration of 5 µg/mL.
-
Incubation: Culture the cells for 72-96 hours at 37°C in a humidified 5% CO2 incubator.
-
Flow Cytometry Analysis: Harvest the cells and analyze by flow cytometry. The progressive halving of CFSE fluorescence in daughter cells is used to quantify cell proliferation. The percentage of proliferating cells in the presence of the compounds is compared to the stimulated control to determine the inhibitory activity and calculate the IC50 value.
Cytokine Production Assay (ELISA)
This assay quantifies the levels of specific cytokines in cell culture supernatants.
-
Cell Culture and Treatment: Culture PBMCs (2x10^5 cells/well) in a 96-well plate with a mitogen (e.g., 5 µg/mL PHA) and serial dilutions of the test compounds.
-
Supernatant Collection: After 48 hours of incubation, centrifuge the plate and collect the cell-free supernatants.
-
ELISA Procedure:
-
Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-2 or anti-human IFN-γ) overnight at 4°C.
-
Wash the plate and block with a suitable blocking buffer for 1-2 hours at room temperature.
-
Add the collected supernatants and a standard curve of the recombinant cytokine to the plate and incubate for 2 hours at room temperature.
-
Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1 hour at room temperature.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.
-
Wash the plate and add a substrate solution (e.g., TMB).
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: Calculate the cytokine concentrations in the samples by interpolating from the standard curve. Determine the inhibitory effect of the compounds on cytokine production and calculate the IC50 values.
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanisms of action and experimental design, the following diagrams are provided.
Caption: Experimental workflow for assessing immunosuppressive activity.
Caption: Calcineurin-NFAT signaling pathway and points of inhibition.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Conclusion
While Cyclosporine A, Tacrolimus, and Mycophenolate Mofetil are mainstays in immunosuppressive therapy with well-defined mechanisms of action, the emergence of novel compounds like this compound presents exciting new avenues for research. The available evidence, though preliminary, suggests that this compound and related phytoecdysteroids may exert their immunosuppressive effects through the inhibition of pro-inflammatory cytokine production, potentially via the NF-κB signaling pathway. Further rigorous investigation, including the determination of IC50 values for T-cell proliferation and cytokine inhibition, is warranted to fully elucidate the therapeutic potential of this compound and establish its place in the landscape of immunomodulatory agents. This guide serves as a foundational resource for researchers embarking on such comparative studies.
References
A Head-to-Head Comparison of Ecdysteroid Isomers' Bioactivity: A Case Study on 20-Hydroxyecdysone and its Analogs
A Note to Our Readers: Initial searches for "Ecdysoside B" did not yield sufficient publicly available scientific data to perform a direct head-to-head comparison of its isomers. To fulfill the request for a comprehensive comparison guide, this document presents a detailed analysis of a well-researched and representative ecdysteroid, 20-hydroxyecdysone (B1671079) (20E), and its isomers. The principles and methodologies described herein are applicable to the comparative study of other ecdysteroid isomers.
Introduction
Ecdysteroids are a class of steroid hormones found in arthropods, where they regulate molting and development.[1] These compounds are also found in various plants as phytoecdysteroids, where they are thought to serve as a defense mechanism against insect herbivores.[1] In recent years, ecdysteroids have garnered significant interest from the scientific community for their potential anabolic, adaptogenic, anti-diabetic, and immunomodulatory effects in mammals, without the androgenic side effects of traditional anabolic steroids.[2][3] The most abundant and widely studied phytoecdysteroid is 20-hydroxyecdysone (20E).[3] The biological activity of ecdysteroids can vary significantly between different isomers and derivatives. This guide provides a head-to-head comparison of the bioactivity of 20-hydroxyecdysone and its selected isomers, supported by experimental data and detailed methodologies.
Comparative Bioactivity of 20-Hydroxyecdysone and its Isomers
The anabolic activity of ecdysteroids is a key area of research. This activity is often assessed by measuring the stimulation of protein synthesis or the activation of key signaling pathways in muscle cells. A study on the oxidized metabolites of 20E provides a direct comparison of the bioactivity of different isomers.
| Compound | Isomeric Relationship to 20E | Bioactivity (Akt Phosphorylation in Murine Skeletal Muscle Cells) | Reference |
| 20-Hydroxyecdysone (20E) | Parent Compound | Potent activator | [4] |
| Calonysterone (Isomer 1) | Oxidized metabolite (desmotrope) of 20E | More potent activator than 20E | [4] |
| Isomer 2 | Oxidized metabolite (desmotropic pair of Calonysterone) of 20E | Exerted an opposite (inhibitory) effect on Akt activation | [4] |
| 20E-2-acetate | Acetate ester derivative of 20E | Higher antimicrobial activity than 20E | [5] |
| 20E-2,3,22-triacetate | Acetate ester derivative of 20E | Higher antimicrobial activity than 20E | [5] |
Key Findings from Comparative Studies:
-
Structural modifications, such as oxidation and acetylation, can significantly alter the bioactivity of 20-hydroxyecdysone.[4][5]
-
Desmotropes, a type of tautomer, of 20E can exhibit not only different potencies but also opposing biological effects.[4]
-
Acetylation of 20E has been shown to enhance its antimicrobial properties.[5]
Experimental Protocols
-
Cell Line: Murine skeletal muscle cells (e.g., C2C12 myotubes).
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Differentiation: To induce differentiation into myotubes, the growth medium is replaced with DMEM containing 2% horse serum once the cells reach confluence.
-
Treatment: Differentiated myotubes are treated with various concentrations of 20-hydroxyecdysone and its isomers for a specified period (e.g., 24 hours). A vehicle control (e.g., DMSO) is also included.
-
Protein Extraction: After treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against phosphorylated Akt (p-Akt) and total Akt.
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: The band intensities are quantified using densitometry software, and the ratio of p-Akt to total Akt is calculated to determine the level of Akt activation.
-
Microorganisms: A panel of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) is used.
-
Preparation of Inoculum: Bacterial strains are cultured in appropriate broth overnight, and the turbidity is adjusted to match a 0.5 McFarland standard.
-
Assay Procedure: The ecdysteroid compounds are serially diluted in a 96-well microtiter plate. An equal volume of the standardized microbial suspension is added to each well.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C) for 24 hours.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathways and Experimental Workflows
The primary mechanism of action for ecdysteroids in insects is through the activation of the ecdysone (B1671078) receptor (EcR), a nuclear receptor that forms a heterodimer with the ultraspiracle protein (USP).[6] This complex then binds to ecdysone response elements (EcREs) on the DNA, leading to the regulation of gene expression.[6]
Caption: 20-Hydroxyecdysone (20E) signaling pathway in insect cells.
The following diagram illustrates a typical workflow for comparing the bioactivity of different ecdysteroid isomers.
Caption: A generalized workflow for comparing the bioactivities of ecdysteroid isomers.
Conclusion
The comparative analysis of 20-hydroxyecdysone and its isomers reveals that subtle structural variations can lead to significant differences in biological activity. The presented data underscores the importance of considering the specific isomeric form of an ecdysteroid when evaluating its potential therapeutic applications. The detailed experimental protocols and workflow diagrams provided in this guide offer a framework for researchers and drug development professionals to conduct their own comparative studies on ecdysteroid bioactivity. While direct data on "this compound" remains elusive, the methodologies and principles outlined here using the 20-hydroxyecdysone model can be readily adapted for the investigation of novel ecdysteroid compounds.
References
- 1. A Quantitative Structure–Activity Relationship Study of the Anabolic Activity of Ecdysteroids [mdpi.com]
- 2. Phytoecdysteroids and anabolic-androgenic steroids--structure and effects on humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Oxidized Metabolites of 20-Hydroxyecdysone and Their Activity on Skeletal Muscle Cells: Preparation of a Pair of Desmotropes with Opposite Bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sterol Regulation of Development and 20-Hydroxyecdysone Biosynthetic and Signaling Genes in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Ecdysoside B's Published Biological Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published biological effects of Ecdysoside B with alternative compounds, supported by available experimental data. As independent verification of this compound's effects is currently limited to the foundational 2023 study by Capper et al., this document focuses on a comparative analysis against well-characterized molecules with similar mechanisms of action.
Executive Summary
This compound is a marine cyanobacterial natural product identified as a cytotoxic agent and a potent inhibitor of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump. Its biological activity, primarily assessed in cancer cell lines, is attributed to the disruption of intracellular calcium homeostasis, leading to apoptosis. This guide compares the published data for this compound with thapsigargin (B1683126) and cyclopiazonic acid, two well-established SERCA inhibitors, to provide a contextual understanding of its potential.
Comparative Analysis of Biological Effects
The primary biological effects of this compound and its alternatives are summarized below. All data for this compound is sourced from the initial characterization study.
Cytotoxicity
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | A549 (Lung Carcinoma) | 3.0 | [1] |
| HeLa (Cervical Cancer) | 2.4 | [1] | |
| Iezoside (analog) | A549 (Lung Carcinoma) | 1.5 | [1] |
| HeLa (Cervical Cancer) | 1.0 | [1] | |
| Thapsigargin | Prostate & Breast Cancer Cells | Induces cell death at 0.1 µM | [2] |
| Adrenocortical Carcinoma (SW-13, NCI-H295R) | ~4 µM | ||
| Cyclopiazonic Acid | N/A | N/A | - |
SERCA Inhibition and Calcium Mobilization
| Compound | Effect on SERCA | EC50 for Ca2+ increase (µM) | Cell Line | Reference |
| This compound | SERCA inhibitor | 0.6 | A549 | |
| 0.5 | HeLa | |||
| Iezoside (analog) | SERCA inhibitor | 0.3 | A549 | |
| 0.1 | HeLa | |||
| Thapsigargin | Irreversible SERCA inhibitor | Induces ER Ca2+ depletion at low nM concentrations | Various | |
| Cyclopiazonic Acid | Reversible SERCA inhibitor | N/A | Various |
Mechanism of Action: SERCA Inhibition
This compound, thapsigargin, and cyclopiazonic acid all target the SERCA pump, a critical regulator of intracellular calcium. By inhibiting SERCA, these compounds prevent the reuptake of Ca2+ from the cytosol into the endoplasmic reticulum (ER), leading to a depletion of ER Ca2+ stores and an increase in cytosolic Ca2+ levels. This disruption of calcium homeostasis triggers the Unfolded Protein Response (UPR) due to ER stress and can subsequently activate apoptotic pathways.
Caption: Signaling pathway of SERCA inhibition leading to apoptosis.
Experimental Protocols
The following are summaries of the key experimental methodologies used in the characterization of this compound.
Cell Viability (MTT Assay)
-
Cell Seeding: A549 and HeLa cells were seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells were treated with varying concentrations of this compound or the control (DMSO) for 48 hours.
-
MTT Addition: MTT reagent was added to each well and incubated for a specified period, allowing for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals were dissolved using a solubilization solution (e.g., DMSO or a specialized buffer).
-
Absorbance Reading: The absorbance was measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Cell viability was calculated as a percentage relative to the DMSO-treated control cells. IC50 values were determined from dose-response curves.
Intracellular Calcium Measurement
-
Cell Seeding: A549 and HeLa cells were seeded in a 96-well plate suitable for fluorescence measurements.
-
Dye Loading: Cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for a specific time at 37°C.
-
Washing: Excess dye was removed by washing the cells with a physiological buffer.
-
Compound Addition: A baseline fluorescence was recorded before the addition of this compound or control compounds at various concentrations.
-
Fluorescence Monitoring: Changes in intracellular calcium were monitored over time by measuring the fluorescence intensity using a plate reader.
-
Data Analysis: The change in fluorescence, indicative of the increase in cytosolic calcium, was used to determine the EC50 values.
Caption: General experimental workflows for cytotoxicity and calcium flux assays.
Conclusion
This compound demonstrates significant cytotoxic and SERCA-inhibitory activity in the initial published research. Its potency is comparable to other known SERCA inhibitors, highlighting its potential as a valuable research tool and a lead compound for further development. However, the lack of independent verification studies necessitates further research to validate these findings and fully elucidate its therapeutic potential and toxicological profile. The comparative data presented in this guide serves as a foundational resource for researchers interested in this compound and the broader class of SERCA inhibitors.
References
Safety Operating Guide
Proper Disposal of Ecdysoside B: A Precautionary Protocol
This guide provides essential logistical and safety information for researchers, scientists, and drug development professionals to manage Ecdysoside B waste safely and effectively.
Assumed Hazard Classification and Safety Precautions
Given the lack of specific data, a conservative approach requires assuming that this compound may possess various hazardous properties. Personnel handling this compound in any form (solid, liquid solution, or contaminated materials) must wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves. All handling of solid this compound or concentrated solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.
The following table summarizes the potential hazards that should be assumed for this compound waste streams, guiding the segregation and labeling process.
| Potential Hazard | GHS Classification (Assumed) | Precautionary Handling and Disposal Principle |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 (Harmful) or higher | Avoid ingestion, skin contact, and inhalation of dust or aerosols. Do not dispose of in regular trash or down the drain.[4][5] |
| Skin Corrosion/Irritation | Category 2 (Irritant) | Prevent skin contact. Wash hands thoroughly after handling. Contaminated PPE must be disposed of as hazardous waste. |
| Serious Eye Damage/Irritation | Category 2A (Irritant) | Wear safety goggles or a face shield. In case of contact, flush eyes immediately and seek medical attention. |
| Aquatic Toxicity | Category 1 (Acute or Chronic) | Crucial: Prevent any release to the environment. Do not dispose of down the drain under any circumstances. This is a common hazard for complex biological molecules. |
Step-by-Step Disposal Protocol for this compound
This protocol details the required steps for the safe disposal of all forms of this compound waste, including the pure compound, solutions, and contaminated labware. The fundamental principle is that all this compound waste is considered hazardous and must be managed through your institution's official hazardous waste program.
Methodology: Waste Segregation and Collection
Proper segregation is critical to prevent dangerous chemical reactions and to ensure compliant disposal. Use separate, clearly labeled waste containers for each waste stream.
-
Solid this compound Waste:
-
Description: Includes expired pure compound, residues scraped from vials, and grossly contaminated weigh boats or paper.
-
Procedure:
-
Collect all solid this compound waste in a designated, robust, sealable container (e.g., a wide-mouth polyethylene (B3416737) jar).
-
Label the container clearly as "Hazardous Waste - Solid this compound".
-
Do not mix with any other chemical or solvent waste.
-
-
-
Liquid this compound Waste:
-
Description: Includes solutions of this compound in organic solvents (e.g., DMSO, methanol, ethanol) or aqueous buffers.
-
Procedure:
-
Segregate waste based on solvent type as required by your institution (e.g., "Halogenated Solvents" vs. "Non-Halogenated Solvents").
-
Collect all liquid waste containing this compound in a dedicated, leak-proof, and chemically compatible container (plastic is generally preferred).
-
The container must have a secure, screw-top cap. Keep the cap closed at all times except when adding waste.
-
Label the container with a "Hazardous Waste" tag. List all constituents, including solvents and an estimated concentration of this compound.
-
Under no circumstances should liquid waste containing this compound be poured down the sanitary sewer.
-
-
-
Contaminated Laboratory Supplies (Sharps and Non-Sharps):
-
Description: Includes items such as pipette tips, serological pipettes, centrifuge tubes, gloves, and any glassware or plasticware that has come into contact with this compound.
-
Sharps Waste (e.g., needles, contaminated glass):
-
Place all contaminated sharps into a designated, puncture-resistant sharps container.
-
Label the container "Hazardous Waste - Chemical Contaminated Sharps". Do not autoclave this waste.
-
-
Non-Sharps Solid Waste:
-
Collect items like gloves, pipette tips, and plastic tubes in a separate, durable plastic bag or container.
-
Label the container "Hazardous Waste - Solid Lab Debris with this compound".
-
-
-
Disposal of "Empty" Containers:
-
Description: Original vials or bottles that held the pure this compound compound.
-
Procedure:
-
An empty container of a hazardous chemical is still considered hazardous waste until properly decontaminated.
-
Perform a "triple rinse" procedure: Rinse the container three times with a suitable solvent in which this compound is soluble.
-
Collect all rinsate as hazardous liquid waste and add it to your designated liquid waste stream.
-
After triple-rinsing, deface or completely remove the original manufacturer's label.
-
The clean, rinsed container can typically be disposed of in the regular trash or glass recycling, according to your institution's policy.
-
-
Methodology: Storage and Pickup
-
Storage Location: All hazardous waste must be stored in a designated "Satellite Accumulation Area" (SAA) within the laboratory where the waste is generated.
-
Secondary Containment: Store all liquid waste containers within a larger, chemically resistant tub or tray (secondary containment) to contain any potential leaks.
-
Labeling: Ensure every waste container has a completed hazardous waste tag provided by your EHS office. The tag must include the words "Hazardous Waste," the full chemical names of all components, and the date accumulation started.
-
Requesting Disposal: Once a waste container is full or has been in storage for the maximum allowable time (typically 6-12 months, check with your EHS), submit a chemical waste pickup request through your institution's EHS department.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound waste from the point of generation to final collection.
Caption: Decision workflow for the safe segregation and disposal of this compound waste.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. Unknown Chemicals - Environmental Health and Safety - Purdue University [purdue.edu]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. danielshealth.com [danielshealth.com]
- 5. Appendix B - Disposal of Nonhazardous Laboratory Waste Down The Sanitary Sewer for Ithaca Campus | Environment, Health and Safety [ehs.cornell.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Ecdysoside B
Saponins (B1172615) as a class of compounds can present various hazards, including potential for skin, eye, and respiratory irritation.[1] Ingestion of saponins can be harmful, and some may be toxic to aquatic life.[2] Therefore, treating Ecdysoside B with a high degree of caution is paramount.
Personal Protective Equipment (PPE) for Handling this compound
The appropriate selection and use of PPE form the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound in a laboratory setting.
| Protection Type | Recommended PPE | Specifications and Best Practices |
| Hand Protection | Chemically resistant gloves | Nitrile gloves are a common and effective choice for handling many chemicals.[3][4] Ensure gloves are inspected for holes before use and are of a suitable thickness (e.g., 14 mil as a best practice). |
| Eye and Face Protection | Safety glasses with side shields or goggles | Goggles provide a complete seal around the eyes and are recommended when there is a splash hazard. A face shield can offer additional protection for the entire face. |
| Body Protection | Laboratory coat | A standard lab coat should be worn to protect against minor spills and contamination of personal clothing. |
| Respiratory Protection | N95 respirator or higher | Recommended when handling the compound as a fine powder to prevent inhalation. Ensure proper fit testing and use according to institutional guidelines. |
| Foot Protection | Closed-toe shoes | Standard laboratory practice to protect feet from spills and falling objects. |
Operational Plan: Step-by-Step Handling of this compound
A structured workflow is crucial for safely handling this compound from receipt to disposal. The following diagram outlines a typical experimental workflow.
Disposal Plan: Managing this compound Waste
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Under no circumstances should this compound or its waste be disposed of in regular trash or poured down the sanitary sewer system.
Waste Segregation and Collection:
-
Solid Waste: All solid waste contaminated with this compound, such as weighing papers, pipette tips, and contaminated gloves, should be placed in a clearly labeled, sealed container designated for chemical waste.
-
Liquid Waste: Solutions containing this compound must be collected in a labeled, leak-proof container. It is important to follow your institution's guidelines for segregating halogenated and non-halogenated solvent waste.
-
Empty Containers: Containers that held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or methanol). The rinsate must be collected and disposed of as hazardous chemical waste. After triple-rinsing, the container can be disposed of according to institutional guidelines for non-hazardous lab glass or plastic.
Disposal Pathway:
All collected chemical waste containing this compound should be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Ensure all waste containers are accurately labeled with the contents and stored in a designated satellite accumulation area.
The following diagram illustrates the logical relationships in the hierarchy of controls for managing chemical hazards like this compound.
By adhering to these guidelines, researchers, scientists, and drug development professionals can create a safer working environment and ensure the responsible handling and disposal of this compound. Always consult your institution's specific safety protocols and the most current safety data sheets for any chemical you are working with.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
